1-Bromohexadecane-d33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-TUWMXWROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide to the Physical Properties of 1-Bromohexadecane-d33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1-Bromohexadecane-d33, a deuterated analog of 1-Bromohexadecane. This document is intended for use by professionals in research and development who require detailed information for applications such as quantitative analysis using mass spectrometry, where this compound serves as an excellent internal standard.
Core Physical Properties
This compound is chemically almost identical to its non-deuterated counterpart, 1-Bromohexadecane, but its increased mass due to the substitution of hydrogen with deuterium atoms allows it to be distinguished by mass spectrometry.[1] This property is fundamental to its application in isotope dilution mass spectrometry (IDMS), a gold standard for accurate and precise quantification.[1]
Data Presentation: Physical Properties
The physical properties of this compound are summarized in the table below, with comparative data for the non-deuterated form.
| Property | This compound | 1-Bromohexadecane (for comparison) |
| Molecular Formula | CD₃(CD₂)₁₄CD₂Br[1] | C₁₆H₃₃Br |
| Molecular Weight | 338.54 g/mol [1] | 305.34 g/mol [2][3] |
| Melting Point | 16-18 °C[1] | 16-18 °C[2] |
| Boiling Point | 190 °C / 11 mmHg[1] | 336 °C / 760 mmHg[4][5] |
| Density | 1.105 g/mL at 25 °C[1] | ~0.999 g/mL at 25 °C |
| Appearance | - | Colorless to pale yellow liquid[2][6] |
| Solubility | - | Insoluble in water; soluble in organic solvents[6] |
| Isotopic Purity | 98 atom % D[1] | Not Applicable |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of long-chain alkyl halides like this compound.
Melting Point Determination (Thiele Tube Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, which creates a convection current providing uniform heating.[7]
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is the melting point.[2][7] For pure compounds, this range is typically narrow.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
A small amount of the liquid sample (less than 1 mL) is placed in a small test tube (Durham tube).
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the Durham tube.
-
The Durham tube is attached to a thermometer and heated in a Thiele tube.
-
As the liquid is heated, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[8]
-
Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down.
-
The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[8][9]
Density Determination
Density is the mass of a substance per unit volume.
Methodology:
-
An empty, dry graduated cylinder is weighed on an analytical balance.
-
A known volume of the liquid (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the total mass.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10][11][12][13]
Mandatory Visualization
Experimental Workflow for Quantitative Analysis
This compound is primarily utilized as an internal standard in quantitative analysis by mass spectrometry. The following diagram illustrates a typical workflow for this application.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. homesciencetools.com [homesciencetools.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. wjec.co.uk [wjec.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
1-Bromohexadecane-d33 chemical structure and formula.
This technical guide provides a comprehensive overview of 1-Bromohexadecane-d33, a deuterated analog of 1-bromohexadecane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in mass spectrometry-based quantification, as tracers in metabolic studies, or for the synthesis of deuterated downstream products.
Chemical Structure and Formula
This compound is a saturated long-chain alkyl halide in which all 33 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a significant mass shift, which is a key feature for its applications.
The chemical structure consists of a sixteen-carbon straight chain with a bromine atom attached to the terminal carbon. The deuteration is uniform across the entire alkyl chain.
-
Chemical Formula: C₁₆D₃₃Br
-
Linear Formula: CD₃(CD₂)₁₄CD₂Br
-
Synonyms: Cetyl bromide-d33, Hexadecyl bromide-d33
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. Data for its non-deuterated counterpart, 1-Bromohexadecane, is also provided for comparison.
| Property | This compound | 1-Bromohexadecane |
| Molecular Weight | 338.54 g/mol | 305.34 g/mol [1][2][3][4] |
| CAS Number | 284474-41-5[3] | 112-82-3[1][2][5] |
| Melting Point | 16-18 °C | 16-18 °C[1][6] |
| Boiling Point | 190 °C at 11 mmHg[6] | 336 °C[7] |
| Density | 1.105 g/mL at 25 °C | 0.999 g/mL at 25 °C[6][7] |
| Flash Point | 177 °C (350.6 °F) - closed cup[8] | 177 °C (350.6 °F)[7] |
| Refractive Index (n20/D) | Not available | 1.4609[6] |
| Isotopic Purity | 98 atom % D | Not applicable |
| Assay | 99% (CP) | ≥96.0% |
| Appearance | Colorless to yellow liquid or solid[6] | Colorless to pale yellow liquid[9] |
| Solubility | Soluble in ether and alcohol; insoluble in water[6] | Soluble in organic solvents like ethanol and ether; insoluble in water[9] |
Experimental Protocols
The synthesis of this compound typically involves the bromination of the corresponding deuterated alcohol, hexadecan-d33-ol. Below are representative experimental protocols for the synthesis and purification of alkyl bromides, which are applicable for the deuterated analog.
Synthesis of 1-Bromohexadecane from Hexadecanol
A common method for preparing 1-bromohexadecane involves the reaction of hexadecanol with a brominating agent.
-
Method 1: Using Hydrobromic Acid
-
10.0 g of cetyl alcohol is heated with 100 mL of 48% aqueous hydrobromic acid under reflux for 24 hours.[10]
-
The mixture is then cooled to room temperature.[10]
-
The reaction mixture is extracted with chloroform.[10]
-
The combined chloroform layers are washed with an aqueous solution of sodium bicarbonate and then with brine.[10]
-
The organic layer is dried over anhydrous sodium sulfate.[10]
-
The solvent is removed under reduced pressure, and the product is vacuum dried to yield 1-bromohexadecane.[10]
-
-
Method 2: Using Phosphorus Tribromide
-
Hexadecanol is placed in a reaction vessel, heated until molten, and stirred.[6]
-
Red phosphorus is added to the molten alcohol.[6]
-
Bromine is added dropwise at 100 °C with vigorous stirring.[6] The temperature is maintained between 120-130 °C, and the addition is completed over approximately 6 hours.[11]
-
The reaction is continued to ensure the removal of hydrogen bromide.[6][11]
-
After cooling to below 50 °C, a saturated sodium chloride solution is added, and the mixture is stirred and washed.[6][11]
-
The lower aqueous layer is separated, and the organic layer is washed with water until neutral.[6][11]
-
The final product is obtained by distillation, collecting the fraction at 220-230 °C (2 kPa).[6][11]
-
Purification
For high-purity 1-bromohexadecane, the crude product can be further purified.
-
The bromide is shaken with sulfuric acid.[6]
-
It is then washed with water.[6]
-
The product is dried using potassium carbonate.[6]
-
Finally, it is fractionally distilled under vacuum to yield the purified compound.[6]
Applications in Research and Development
1-Bromohexadecane and its deuterated analog are versatile intermediates in organic synthesis.[12][13] Key applications include:
-
Synthesis of Surfactants: It is a precursor for the synthesis of quaternary ammonium salts, which are widely used as surfactants in detergents, personal care products, and as phase-transfer catalysts.[9][12]
-
Functionalization of Materials: 1-Bromohexadecane is used in the preparation of soluble carbon nano-onions through covalent functionalization with hexadecyl chains.[6][8]
-
Pharmaceutical Intermediates: It serves as a building block in the synthesis of more complex molecules, including pharmaceutical precursors.[12][14]
-
Preparation of Adsorbents: It is used to synthesize monomers like [2-(methacryloyloxy)ethyl]dimethylhexadecylammonium bromide, which are necessary for creating novel methacrylate-based adsorbents.[6][8]
Visualizations
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexadecane, 1-bromo- [webbook.nist.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Hexadecane, 1-bromo- [webbook.nist.gov]
- 6. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-溴十六烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. nbinno.com [nbinno.com]
Synthesis and Purification of 1-Bromohexadecane-d33: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromohexadecane-d33, a deuterated long-chain alkyl bromide valuable as an internal standard and a tracer in metabolic studies. This document details the experimental protocols, data presentation, and analytical characterization of the target compound.
Introduction
This compound (CD3(CD2)14CD2Br) is the deuterated analog of 1-bromohexadecane. The substitution of hydrogen with deuterium atoms provides a unique mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and a tracer for metabolic fate studies. Its synthesis involves the bromination of the corresponding deuterated alcohol, 1-hexadecanol-d34. Subsequent purification is crucial to remove unreacted starting materials and byproducts to ensure high isotopic and chemical purity.
Synthesis of this compound
The primary route for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 1-hexadecanol-d34 with a bromide ion. Several established methods for the bromination of primary alcohols can be adapted for this purpose. Below are two common and effective protocols.
Experimental Protocols
Method 1: Bromination using Hydrobromic and Sulfuric Acids
This classic method involves the in-situ generation of hydrogen bromide from sodium bromide and sulfuric acid, which then reacts with the deuterated alcohol.
Materials:
-
1-Hexadecanol-d34
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-hexadecanol-d34, sodium bromide, and water.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Method 2: Bromination using Phosphorus Tribromide
This method offers a cleaner reaction with gaseous HBr as the only major byproduct.
Materials:
-
1-Hexadecanol-d34
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-hexadecanol-d34 in anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Carefully quench the reaction by slowly adding deionized water while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification of this compound
Purification of the crude product is essential to achieve high chemical and isotopic purity. The choice of method depends on the nature of the impurities.
Experimental Protocols
Method 1: Fractional Distillation in Vacuo
This method is effective for separating this compound from less volatile or non-volatile impurities.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., <1 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under vacuum. For the non-deuterated analog, the boiling point is approximately 190 °C at 11 mmHg.[1]
Method 2: Column Chromatography
Column chromatography is useful for removing impurities with different polarities.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a non-polar solvent or a solvent system of increasing polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value (1-Bromohexadecane) | Value (this compound) | Reference |
| Molecular Formula | C₁₆H₃₃Br | C₁₆D₃₃Br | [2] |
| Molecular Weight | 305.34 g/mol | ~338.58 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Expected to be similar | [3] |
| Melting Point | 15-18 °C | Expected to be similar | [2] |
| Boiling Point | 190 °C at 11 mmHg | Expected to be slightly lower | [1] |
| Density | 0.999 g/mL at 25 °C | Expected to be slightly higher | [2] |
| Isotopic Purity | N/A | ≥98 atom % D (commercial) | [4] |
Analytical Data
| Analytical Technique | Expected Results for this compound |
| GC-MS | A single major peak with a shorter retention time than the non-deuterated analog due to the inverse isotope effect. The mass spectrum will show a molecular ion peak corresponding to the deuterated mass. |
| ¹H NMR | The spectrum should show a significant reduction or absence of proton signals, confirming high deuteration. Residual proton signals can be used to quantify the isotopic purity. |
| ¹³C NMR | The spectrum will be similar to the non-deuterated analog, but the signals for deuterated carbons will be split into multiplets due to C-D coupling and will have lower intensity. |
| ²H NMR | A deuterium NMR spectrum will show signals corresponding to the different deuterated positions in the molecule. |
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the chemical purity and confirming the isotopic enrichment of this compound. Due to the "inverse isotope effect," the deuterated compound is expected to elute slightly earlier than its non-deuterated counterpart on a non-polar GC column. The mass spectrum will provide definitive evidence of deuteration, with the molecular ion peak shifted by +33 mass units compared to 1-bromohexadecane. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and determining the extent and location of deuteration.
-
¹H NMR: A proton NMR spectrum of highly enriched this compound will show very weak signals corresponding to the residual protons. Integration of these signals relative to an internal standard can provide a quantitative measure of the isotopic purity.
-
¹³C NMR: The carbon-13 NMR spectrum will confirm the carbon skeleton. Carbons directly bonded to deuterium will exhibit characteristic splitting patterns (e.g., a triplet for a -CD₂- group) due to one-bond carbon-deuterium coupling (¹J_CD).
-
²H NMR: Deuterium NMR provides direct observation of the deuterium nuclei. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, and the integration of the signals can be used to confirm the relative deuteration at different positions.
Conclusion
The synthesis and purification of this compound can be reliably achieved by adapting established methods for the bromination of long-chain alcohols, starting from the corresponding deuterated precursor. Careful purification by fractional distillation or column chromatography is necessary to obtain a product with high chemical and isotopic purity. The successful synthesis and purification should be confirmed by a combination of analytical techniques, primarily GC-MS and NMR spectroscopy, to ensure the material is suitable for its intended applications in research and development.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 1-Bromohexadecane-d33
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced scientific research, particularly in drug metabolism studies, quantitative analysis, and as internal standards, the isotopic purity of deuterated compounds is paramount. This guide provides a comprehensive technical overview of 1-Bromohexadecane-d33, focusing on its isotopic purity, enrichment, and the methodologies employed in its synthesis and characterization.
Understanding Isotopic Purity and Enrichment
Isotopic purity and enrichment are critical parameters that define the quality of a deuterated compound.
-
Isotopic Enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a given atomic position. For a highly enriched compound, this value approaches 100%.
-
Isotopic Purity represents the percentage of molecules in a sample that contain the desired number of deuterium atoms. For this compound, the target is the presence of 33 deuterium atoms.
It is crucial to understand that even with high isotopic enrichment at each position, the statistical distribution of isotopes means that a sample will contain a mixture of isotopologues (molecules with different numbers of deuterium atoms).
Quantitative Data for this compound
Commercially available this compound is typically offered at high levels of isotopic purity. The following table summarizes the key quantitative data for a representative sample.
| Parameter | Value | Reference |
| Chemical Formula | CD₃(CD₂)₁₄CD₂Br | --INVALID-LINK--1 |
| Isotopic Purity (atom % D) | ≥ 98% | --INVALID-LINK--1 |
| Chemical Purity (Assay) | ≥ 99% | --INVALID-LINK--1 |
| Molecular Weight | 338.54 g/mol | --INVALID-LINK--1 |
Experimental Protocols
The synthesis and analysis of this compound involve a multi-step process requiring careful control of reaction conditions and rigorous analytical characterization.
Synthesis of Perdeuterated Hexadecanol (Hexadecanol-d34)
The synthesis of this compound begins with the preparation of its perdeuterated alcohol precursor, hexadecanol-d34. A common method for achieving high levels of deuteration in fatty acids and their derivatives is through hydrothermal H-D exchange.
Principle: This method utilizes a catalyst in the presence of a deuterium source (heavy water, D₂O) at elevated temperature and pressure to exchange hydrogen atoms for deuterium atoms.
Representative Protocol:
-
Reaction Setup: A high-pressure Parr reactor is charged with hexadecanoic acid, a platinum on carbon (Pt/C) catalyst, and deuterium oxide (D₂O).
-
Deuteration: The reactor is sealed and heated to a temperature of 200-250°C for 24-48 hours under constant stirring. The high temperature and pressure facilitate the catalytic H-D exchange at all C-H bonds.
-
Reduction: After cooling, the resulting perdeuterated hexadecanoic acid-d32 is recovered. This is then reduced to the corresponding alcohol, hexadecanol-d34, using a strong reducing agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.
-
Purification: The hexadecanol-d34 is purified using standard techniques such as crystallization or column chromatography.
Bromination of Hexadecanol-d34
The perdeuterated alcohol is then converted to this compound.
Principle: This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a bromine atom.
Representative Protocol:
-
Reaction: Hexadecanol-d34 is treated with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). The reaction is typically carried out in an inert solvent.
-
Workup: The reaction mixture is quenched with water, and the organic layer containing the this compound is separated.
-
Purification: The crude product is washed with a mild base (e.g., sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by vacuum distillation or column chromatography to yield the final product.
Isotopic Purity Analysis
The determination of isotopic purity is a critical final step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is often employed for a comprehensive analysis.
3.3.1. High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS separates ions based on their mass-to-charge ratio with high precision. This allows for the differentiation and quantification of various isotopologues present in the sample.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).
-
Data Interpretation: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d30, d31, d32, d33, etc.). The relative abundance of the peak corresponding to the fully deuterated species (d33) compared to the sum of all isotopologue peaks determines the isotopic purity.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H NMR are valuable.
Protocol:
-
¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum compared to the non-deuterated standard confirms a high degree of deuteration.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that is analogous to the ¹H NMR spectrum of the non-deuterated compound. The presence and integration of signals in the ²H NMR spectrum confirm the positions of deuterium incorporation.
Visualizing the Process and Concepts
The following diagrams illustrate the experimental workflow and the relationship between key isotopic parameters.
Caption: Synthetic and analytical workflow for this compound.
Caption: Relationship between isotopic enrichment, purity, and analysis.
Conclusion
The utility of this compound in research and development is directly tied to its isotopic integrity. A thorough understanding of its synthesis, the methods for confirming its isotopic purity, and the distinction between enrichment and purity are essential for its effective application. The protocols and data presented in this guide offer a foundational understanding for professionals working with this and other deuterated compounds.
References
1-Bromohexadecane-d33 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromohexadecane-d33, a deuterated analog of 1-Bromohexadecane. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its relevance in research and development.
Core Chemical Data
This compound is a valuable compound in various scientific fields, particularly where isotopic labeling is required to trace metabolic pathways or to alter reaction kinetics.
| Property | This compound | 1-Bromohexadecane (for comparison) |
| CAS Number | 284474-41-5 | 112-82-3[1][2] |
| Molecular Formula | CD₃(CD₂)₁₄CD₂Br | C₁₆H₃₃Br[1][2] |
| Molecular Weight | 338.54 g/mol | 305.34 g/mol [3][4] |
| Melting Point | 16-18 °C (lit.) | 16-18 °C (lit.)[3][5] |
| Boiling Point | 190 °C at 11 mmHg (lit.) | 190 °C at 11 mmHg (lit.)[3] |
| Density | 1.105 g/mL at 25 °C | 0.999 g/mL at 25 °C (lit.)[3] |
| Refractive Index | Not available | n20/D 1.461 (lit.)[3] |
| Isotopic Purity | 98 atom % D | Not applicable |
Synthesis of this compound
The synthesis of this compound typically involves the bromination of its deuterated alcohol precursor, N-hexadecyl-d33 alcohol. A general and adaptable method for the synthesis of alkyl bromides from their corresponding alcohols is the reaction with hydrogen bromide.
Experimental Protocol: Bromination of N-hexadecyl-d33 alcohol
Materials:
-
N-hexadecyl-d33 alcohol
-
48% aqueous hydrobromic acid (HBr)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of N-hexadecyl-d33 alcohol and 48% aqueous hydrobromic acid is heated under reflux for 24 hours.
-
After cooling to room temperature, the reaction mixture is extracted with chloroform.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting product is dried under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
1-Bromohexadecane and its deuterated analog are versatile reagents in organic synthesis and materials science.
Role in Drug Development
Deuteration of drug candidates is a strategic approach in medicinal chemistry to improve their metabolic profiles.[7][8] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of this bond.[9] This "kinetic isotope effect" can result in:
-
Improved Pharmacokinetics: Reduced metabolic rate can lead to a longer half-life and lower clearance of a drug, potentially allowing for less frequent dosing.[10][11]
-
Reduced Toxicity: By altering metabolic pathways, deuteration can decrease the formation of toxic metabolites.[10]
While there are no specific drug development programs publicly citing the use of this compound, it serves as a valuable building block for introducing a deuterated hexadecyl chain into a larger molecule. This could be relevant for developing new chemical entities where a long alkyl chain is a "soft spot" for metabolic degradation.
Applications in Materials Science
1-Bromohexadecane is utilized in the synthesis and functionalization of nanoparticles. The long alkyl chain can act as a capping agent, controlling the growth and imparting stability to the nanoparticles. It can also serve as a high-boiling point solvent in their synthesis. The use of this compound in this context would allow for detailed mechanistic studies of nanoparticle formation and surface dynamics using techniques sensitive to isotopic labeling, such as neutron scattering.
Experimental Protocol: Functionalization of Nanoparticles
The following is a conceptual protocol for the surface functionalization of pre-synthesized nanoparticles with a deuterated hexadecyl chain using this compound. This process imparts hydrophobicity and can be used to create a stable colloidal dispersion in non-polar solvents.
Materials:
-
Pre-synthesized nanoparticles (e.g., iron oxide, quantum dots) with surface ligands amenable to substitution (e.g., oleylamine).
-
This compound
-
A high-boiling point, non-polar solvent (e.g., 1-octadecene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A dispersion of the nanoparticles in the high-boiling point solvent is prepared in a reaction flask.
-
The system is degassed and placed under an inert atmosphere.
-
This compound is injected into the flask.
-
The mixture is heated to a high temperature (e.g., 180-220 °C) and stirred for several hours to facilitate the ligand exchange reaction.
-
After cooling, the functionalized nanoparticles are precipitated by adding a polar non-solvent (e.g., ethanol) and collected by centrifugation.
-
The washing and precipitation steps are repeated to remove excess reagents.
-
The final product, deuterated hexadecyl-capped nanoparticles, is redispersed in a suitable non-polar solvent.
Caption: Workflow for nanoparticle functionalization.
Conclusion
This compound is a specialized chemical reagent with significant potential in drug development and advanced materials science. Its primary value lies in the introduction of a deuterated long-alkyl chain, which can be leveraged to study and control metabolic pathways or to probe the structure and dynamics of nanomaterials. The synthetic routes are accessible, and its applications, though specialized, are at the forefront of chemical and biomedical research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Hexadecane, 1-bromo- [webbook.nist.gov]
- 3. 1-Bromohexadecane 97 112-82-3 [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of 1-Bromohexadecane-d33 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromohexadecane-d33, a deuterated derivative of 1-Bromohexadecane. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds in their work. The guide covers qualitative solubility in various organic solvents, physical and chemical properties, and a general experimental protocol for solubility determination.
Introduction
This compound (Cetyl bromide-d33) is a long-chain deuterated alkyl bromide with the chemical formula CD₃(CD₂)₁₅Br. The replacement of hydrogen with deuterium, a stable isotope of hydrogen, makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry, for studying kinetic isotope effects, and in the synthesis of deuterated molecules for pharmaceutical and materials science research. Understanding its solubility is critical for its effective use in these applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its non-deuterated analog are presented in Table 1 for comparison. The properties of the deuterated and non-deuterated forms are very similar, as expected.
Table 1: Physicochemical Properties of this compound and 1-Bromohexadecane
| Property | This compound | 1-Bromohexadecane |
| Molecular Formula | C₁₆D₃₃Br | C₁₆H₃₃Br[1] |
| Molecular Weight | 338.54 g/mol [2] | 305.34 g/mol [3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1][4] |
| Melting Point | 16-18 °C[2] | 16-18 °C[4] |
| Boiling Point | 190 °C at 11 mmHg[2] | 344-346 °C[1] |
| Density | 1.105 g/mL at 25 °C[2] | 0.999 g/mL at 25 °C[4] |
Solubility Profile
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility |
| Hexane | Nonpolar | Highly Soluble[5] |
| Toluene | Nonpolar | Highly Soluble |
| Chloroform | Nonpolar | Soluble[1][5] |
| Diethyl Ether | Moderately Polar | Soluble[1][4] |
| Acetone | Polar Aprotic | Soluble[1] |
| Ethanol | Polar Protic | Soluble[1][4] |
| Methanol | Polar Protic | Sparingly Soluble |
| Water | Highly Polar | Insoluble[1][4][5] |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a compound is the shake-flask method. This protocol can be adapted to determine the quantitative solubility of this compound in a specific organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., hexane, ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.
-
Analysis: Analyze the diluted samples using a calibrated GC-MS or another appropriate analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a compound.
Applications in Research and Development
The solubility of this compound is a crucial parameter in its various applications:
-
Organic Synthesis: As a deuterated building block, its solubility in reaction solvents is essential for achieving homogeneous reaction conditions and optimizing yields.[6]
-
Surfactant Production: It can be used as a precursor in the synthesis of deuterated surfactants.[6] Proper solvent selection is critical for the synthesis and purification of these surfactants.
-
Mass Spectrometry: In applications where it is used as an internal standard, its solubility in the sample matrix and analytical solvents ensures accurate quantification.
-
Pharmaceutical Development: Deuterated compounds are increasingly used to modify the metabolic profiles of drugs. Understanding their solubility is a fundamental aspect of pre-formulation studies.
Conclusion
While specific quantitative data on the solubility of this compound is limited, its solubility profile can be reliably inferred from its chemical structure and the known properties of its non-deuterated analog. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For precise quantitative measurements, the described shake-flask method provides a robust experimental protocol. This technical guide serves as a valuable resource for researchers and professionals working with this important deuterated compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbinno.com]
A Technical Guide to High-Purity 1-Bromohexadecane-d33 for Researchers and Drug Development Professionals
Introduction
1-Bromohexadecane-d33, a deuterated analog of 1-bromohexadecane, serves as a valuable tool in advanced biomedical and pharmaceutical research. Its isotopic labeling allows for precise tracking and quantification in metabolic studies, offering a non-radioactive method to investigate the fate of fatty acids in biological systems. This technical guide provides an in-depth overview of commercially available high-purity this compound, its synthesis, and its application in metabolic research, complete with experimental protocols and pathway visualizations.
Commercial Suppliers and Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data from prominent commercial sources, providing a clear comparison for procurement decisions.
| Specification | Sigma-Aldrich [1] | CDN Isotopes |
| Product Name | This compound | This compound |
| Synonyms | Cetyl bromide-d33, Hexadecyl bromide-d33 | n-Hexadecyl Bromide-d33, Cetyl Bromide-d33 |
| Isotopic Purity/Enrichment | 98 atom % D | 98 atom % D |
| Chemical Purity (Assay) | 99% (CP) | Not specified |
| Linear Formula | CD₃(CD₂)₁₄CD₂Br | CD₃(CD₂)₁₅Br |
| Molecular Weight | 338.54 g/mol | 338.54 g/mol |
| CAS Number | 284474-41-5 | 284474-41-5 |
Synthesis of this compound
The synthesis of this compound typically involves the bromination of its deuterated alcohol precursor, 1-Hexadecanol-d33.[2] While specific protocols for the deuterated version are often proprietary, the general principles of converting a long-chain alcohol to an alkyl bromide can be applied. Common laboratory-scale methods for the synthesis of the non-deuterated 1-Bromohexadecane, which can be adapted, include reaction of the corresponding alcohol with reagents such as phosphorus tribromide or hydrobromic acid.[3][4][5]
A plausible synthetic route starting from the deuterated alcohol is outlined below. This process requires stringent anhydrous conditions to prevent the exchange of deuterium with hydrogen from water.
Applications in Metabolic Research: Stable Isotope Tracing
The primary application of this compound is as a stable isotope tracer in metabolic studies.[6][7] By introducing this labeled compound into a biological system, researchers can track the metabolic fate of the hexadecyl carbon chain. This is particularly useful in lipid metabolism research, where it can be used to investigate:
-
Fatty Acid Uptake and Incorporation: Tracing the journey of the deuterated hexadecanoate into complex lipids such as triglycerides and phospholipids.[6]
-
Beta-Oxidation: Monitoring the catabolism of the fatty acid chain for energy production.
-
Metabolic Pathway Elucidation: Identifying and quantifying the flux through various metabolic pathways involving fatty acids.[7][8]
The analysis is typically performed using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can differentiate between the deuterated tracer and its endogenous, non-labeled counterparts based on the mass difference.[6][8]
Experimental Protocols
The following provides a generalized protocol for a cell culture-based experiment to trace the metabolic fate of this compound. This protocol is a composite based on established methods for stable isotope labeling of lipids.[9][10][11]
1. Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency in standard growth medium.
-
Prepare a labeling medium by supplementing the basal medium with a known concentration of this compound. The tracer should be first dissolved in a suitable solvent (e.g., ethanol or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its uptake by the cells.
-
Replace the standard growth medium with the labeling medium and incubate the cells for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the tracer.
2. Sample Collection and Lipid Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual tracer from the medium.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, which utilizes a chloroform/methanol solvent system to separate lipids from other cellular components.
3. Sample Preparation for Mass Spectrometry:
-
For GC-MS analysis, the extracted lipids are often derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs). This is typically achieved by transesterification with a reagent like boron trifluoride in methanol.
-
For LC-MS analysis, derivatization may not be necessary, and the lipid extract can be directly analyzed.
4. Mass Spectrometry Analysis:
-
Analyze the prepared samples using GC-MS or LC-MS. The mass spectrometer will detect the mass-to-charge ratio of the different fatty acid species, allowing for the differentiation between the endogenous (non-labeled) and the deuterated (labeled) forms.
5. Data Analysis:
-
Quantify the abundance of the different isotopologues (molecules with different numbers of deuterium atoms) of hexadecanoic acid and its downstream metabolites.
-
This data can be used to calculate the fractional contribution of the tracer to the total fatty acid pool and to determine the flux through specific metabolic pathways.
Visualization of Relevant Metabolic Pathways
This compound, after cellular uptake and de-bromination, will enter the fatty acid metabolic network as hexadecanoic acid-d33. The following diagrams illustrate the key pathways where this tracer can be monitored.
References
- 1. This compound 98 atom % D [sigmaaldrich.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]
- 5. 1-Bromohexadecane synthesis - chemicalbook [chemicalbook.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Distinction: A Technical Guide to Natural Abundance and Its Impact on Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Deuterium (²H or D), the stable heavy isotope of hydrogen, plays a pivotal role in modern analytical chemistry, particularly in the field of mass spectrometry. Its subtle difference in mass compared to protium (¹H) provides a powerful tool for quantitative analysis, metabolic studies, and understanding protein dynamics. This technical guide delves into the natural abundance of deuterium, its profound effects on mass spectral data, and the experimental protocols that leverage these properties in research and drug development.
The Natural Abundance of Deuterium: A Subtle but Significant Presence
Deuterium is a naturally occurring isotope of hydrogen, and its abundance, though small, is significant enough to be detected by mass spectrometry. The standard reference for isotopic abundance in terrestrial samples is Vienna Standard Mean Ocean Water (VSMOW). However, the natural abundance of deuterium can vary slightly depending on the source of the sample.
Table 1: Natural Abundance of Deuterium in Various Sources
| Source | Deuterium Abundance (ppm) | Approximate D:H Ratio |
| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | 1:6420 |
| Standard Light Antarctic Precipitation (SLAP) | 89 | 1:11235 |
| Earth's Oceans (average) | ~156 | 1:6400 |
| Human Body | 120 - 140 | ~1:7140 - 1:8330 |
| Comets | Varies, can be higher than terrestrial water | - |
This natural presence of deuterium contributes to the M+1 peak in the mass spectrum of any hydrogen-containing compound. For a molecule with 'n' hydrogen atoms, the probability of one of them being a deuterium atom contributes to the intensity of this isotopic peak.
The Isotopic Fingerprint: Deuterium's Effect on Mass Spectra
The most direct effect of deuterium's presence in a molecule is the generation of distinct isotopic peaks in a mass spectrum. Each deuterium atom increases the mass of the molecule by approximately 1.006277 Da (the mass difference between a deuterium and a protium atom). This results in a characteristic pattern of peaks, often referred to as an isotopic cluster.
For a compound where one or more hydrogen atoms are replaced by deuterium, the mass spectrum will exhibit a series of peaks corresponding to molecules with zero, one, two, or more deuterium atoms. The relative intensities of these peaks are determined by the isotopic purity of the deuterated compound.
The following diagram illustrates the logical relationship between the number of deuterium atoms in a molecule and the resulting mass spectrum.
Caption: Relationship between deuterated analytes and their mass spectral peaks.
Calculating Isotopic Patterns
The theoretical relative intensities of isotopic peaks can be calculated using the binomial expansion equation, taking into account the natural abundances of all isotopes of the constituent elements. For a simplified case of a deuterated compound, the relative intensities of the molecular ion peak (M) and its subsequent isotopic peaks (M+1, M+2, etc.) depend on the number of deuterium atoms and the isotopic purity.
To accurately calculate these patterns, the natural abundances of other common elements in organic molecules must also be considered.
Table 2: Natural Isotopic Abundance of Common Elements in Organic Mass Spectrometry
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 | |
| Bromine | ⁷⁹Br | 78.918337 | 50.69 |
| ⁸¹Br | 80.916291 | 49.31 |
Experimental Protocols
The unique properties of deuterium are leveraged in various mass spectrometry-based experiments. Below are detailed protocols for key applications.
Protocol for Determining Isotopic Purity of a Deuterated Compound by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a method to determine the isotopic enrichment of a deuterated compound.[1]
1. Sample Preparation:
-
Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilution of the stock solution to a final concentration of 1-10 µg/mL for analysis.
2. HRMS Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the instrument to acquire data in full scan mode with a mass resolution of at least 60,000 FWHM.
-
The mass range should be set to encompass the expected m/z values of all isotopologues of the compound.
3. Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a high-quality spectrum with good ion statistics.
4. Data Analysis:
-
Extract the mass spectrum for the compound of interest.
-
Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, etc.).
-
Determine the accurate mass and intensity of each isotopic peak.
-
Calculate the isotopic purity by determining the relative intensity of the desired deuterated isotopologue compared to the sum of the intensities of all observed isotopologues.
Protocol for Quantitative Analysis Using a Deuterated Internal Standard in a Pharmacokinetic Study
Deuterated compounds are widely used as internal standards in quantitative bioanalysis to improve accuracy and precision.[2] The following protocol describes a typical workflow for a pharmacokinetic study.
1. Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma sample, add 10 µL of the deuterated internal standard solution at a known concentration.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Develop an LC method that provides chromatographic separation of the analyte and its deuterated internal standard from endogenous matrix components.
-
Optimize the mass spectrometer settings (e.g., cone voltage, collision energy) for the analyte and the deuterated internal standard to achieve optimal sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
-
Inject the prepared sample onto the LC-MS/MS system.
3. Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the workflow for a pharmacokinetic study using a deuterated internal standard.
Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Experimental Workflow
HDX-MS is a powerful technique for studying protein conformation and dynamics. It relies on the exchange of backbone amide hydrogens with deuterium from a deuterated buffer. The rate of exchange provides information about the solvent accessibility and hydrogen bonding of different regions of the protein.[3]
The general workflow for a bottom-up HDX-MS experiment is depicted below.
Caption: General workflow of a bottom-up HDX-MS experiment.
Conclusion
The natural abundance of deuterium and the ability to synthesize deuterated molecules provide researchers with a versatile and powerful toolkit for mass spectrometry. From ensuring the accuracy of quantitative bioanalysis to elucidating the complex dynamics of proteins, the "deuterium distinction" is a fundamental concept with far-reaching implications in scientific research and drug development. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for any scientist utilizing mass spectrometry in their work.
References
The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards
In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the precise and accurate quantification of molecules in complex biological matrices is paramount.[1] This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.[2][3] For researchers, scientists, and drug development professionals, understanding and implementing this technique is crucial for generating high-quality, reproducible data.[4]
Core Principles: The Power of Isotopic Dilution and Co-elution
The foundational principle behind the use of deuterated internal standards is isotopic dilution, a powerful analytical technique for quantitative analysis.[5] In this method, a known amount of a stable isotope-labeled version of the analyte, the deuterated internal standard, is introduced into a sample at the earliest stage of preparation.[1][3] This deuterated standard is chemically identical to the analyte of interest, with the key distinction being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (²H).[1] This subtle modification increases the mass of the internal standard, allowing it to be differentiated from the analyte by a mass spectrometer.[1]
Because the deuterated standard possesses the same physicochemical properties as the analyte, it experiences identical conditions throughout the entire analytical workflow.[1][4] This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer's ion source, and chromatographic retention time.[1][2] By co-eluting with the analyte, the deuterated internal standard acts as a perfect proxy, enabling the accurate correction of variations that can occur during sample processing and analysis.[1][6] The concentration of the analyte is then determined by calculating the peak area ratio of the analyte to its deuterated internal standard.[2]
Advantages of Deuterated Internal Standards in Quantitative Analysis
The use of deuterated internal standards offers significant advantages over other quantification strategies, such as using structural analogs or no internal standard at all. These benefits are particularly pronounced in complex matrices like plasma, whole blood, or tissue homogenates.
-
Mitigation of Matrix Effects: One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," where co-eluting endogenous components interfere with the ionization of the analyte, leading to ion suppression or enhancement.[2][3] This can compromise the accuracy and reproducibility of the results.[2] Deuterated internal standards are the most effective tool to combat matrix effects because they co-elute with the analyte and experience the same degree of ionization interference.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.[2]
-
Enhanced Accuracy and Precision: The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to improve accuracy and precision.[7] By compensating for variations in sample preparation and instrument response, deuterated standards lead to more reliable and reproducible quantitative data.[2][8]
-
Improved Data Traceability and Consistency: Deuterated internal standards improve signal normalization between analytical runs and ensure consistent results across different laboratories worldwide, thereby enhancing data traceability.[8]
Quantitative Data: A Comparative Overview
The superior performance of deuterated internal standards is evident in comparative studies. The following tables summarize quantitative data from method validations, highlighting the improvements in accuracy and precision.
Table 1: Comparison of Method Validation Parameters with Deuterated vs. Non-Deuterated Internal Standards [7]
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| LLOQ | 2.5% | -8.9% | ± 20% |
| Low QC | -1.8% | 5.2% | ± 15% |
| Mid QC | 0.5% | -3.1% | ± 15% |
| High QC | -3.2% | 7.8% | ± 15% |
| Precision (% CV) | |||
| LLOQ | 4.1% | 12.5% | ≤ 20% |
| Low QC | 3.5% | 9.8% | ≤ 15% |
| Mid QC | 2.8% | 7.2% | ≤ 15% |
| High QC | 4.5% | 11.3% | ≤ 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; IS: Internal Standard; CV: Coefficient of Variation
Table 2: Bioanalytical Method Validation Data for Immunosuppressants using Deuterated Internal Standards [9]
| Analyte | Calibration Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Sirolimus | 0.5 - 100 | -2.1% to 3.4% | 2.8% to 5.6% |
| Tacrolimus | 0.5 - 100 | -1.5% to 2.8% | 3.1% to 6.2% |
| Everolimus | 0.5 - 100 | -3.0% to 1.9% | 3.5% to 7.1% |
| Cyclosporine A | 10 - 2000 | -4.2% to 3.7% | 4.0% to 8.5% |
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for their use in a typical LC-MS/MS workflow.
Materials and Reagents
-
Analytes and Internal Standards: Certified reference standards of the analyte and its corresponding deuterated internal standard.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid or ammonium formate for modifying mobile phase.
-
Sample Matrix: Blank biological matrix (e.g., plasma, serum, whole blood) for preparation of calibrators and quality control samples.
Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Detailed Methodologies
-
Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a mixture of methanol and water.
-
Prepare a working solution of the deuterated internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To a specific volume of the biological sample (e.g., 100 µL of plasma), add a small volume (e.g., 20 µL) of the deuterated internal standard working solution.[10] This should be done for all calibrators, quality control samples, and unknown samples.
-
Vortex the samples briefly to ensure thorough mixing.
-
Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile or methanol) to precipitate proteins.[10]
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a suitable C18 column for chromatographic separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization. The flow rate is generally in the range of 0.2-0.6 mL/min.[2]
-
Mass Spectrometry (MS): Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in the positive ion mode.[2] Detection is performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard are monitored.[2]
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the deuterated internal standard in the chromatograms.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.[10]
-
Logical Relationship between Analyte and Deuterated Internal Standard
The core of the deuterated internal standard technique lies in the parallel behavior of the analyte and the standard throughout the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Long-Chain Fatty Acids in Human Plasma by LC-MS Using 1-Bromohexadecane-d33 as an Internal Standard
Introduction
Long-chain fatty acids (LCFAs) are crucial biomolecules involved in numerous physiological and pathological processes. Accurate quantification of LCFAs in biological matrices is essential for research in areas such as metabolic disorders, cardiovascular disease, and drug development. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor ionization efficiency in commonly used reversed-phase chromatography conditions.
To overcome this limitation, a derivatization strategy can be employed to enhance the ionization efficiency of LCFAs. This application note describes a robust and sensitive LC-MS/MS method for the quantification of palmitic acid, a model LCFA, in human plasma. The method involves a derivatization step where the carboxyl group of the fatty acid is esterified with 1-bromohexadecane. For accurate quantification, a stable isotope-labeled internal standard, 1-Bromohexadecane-d33, is used. This internal standard closely mimics the chemical and physical properties of the derivatized analyte, thereby compensating for variations in sample preparation and instrument response.[1][2]
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, leading to high accuracy and precision.[3][4]
Principle of the Method
The workflow involves the extraction of total fatty acids from a plasma sample, followed by a derivatization reaction with 1-bromohexadecane. The resulting hexadecyl ester of palmitic acid is then quantified using LC-MS/MS in positive ion mode. This compound is added at the beginning of the sample preparation process to serve as the internal standard for the quantification of the derivatized palmitic acid.
Chemical Structures and Derivatization Reaction
-
Analyte: Palmitic Acid
-
Derivatizing Agent: 1-Bromohexadecane
-
Internal Standard: this compound
The derivatization reaction proceeds via nucleophilic substitution, where the carboxylate of the fatty acid displaces the bromide ion from 1-bromohexadecane, forming an ester.
Caption: Chemical derivatization of palmitic acid with 1-bromohexadecane.
Experimental Protocols
Materials and Reagents
-
1-Bromohexadecane (≥98% purity)
-
This compound (98 atom % D)
-
Palmitic Acid (≥99% purity)
-
Human Plasma (K2-EDTA)
-
Methanol, Acetonitrile, Isopropanol, Hexane (all LC-MS grade)
-
Triethylamine (≥99.5%)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Preparation of Stock and Working Solutions
-
Palmitic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of palmitic acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution 1:100 with methanol.
-
Derivatizing Agent Solution (10 mg/mL): Dissolve 100 mg of 1-bromohexadecane in 10 mL of acetonitrile.
Sample Preparation
-
Plasma Sample Extraction:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (10 µg/mL).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of the Derivatizing Agent Solution (10 mg/mL) and 10 µL of triethylamine.
-
Cap the tube tightly and incubate at 60°C for 60 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of 90:10 (v/v) methanol:water.
-
Vortex for 20 seconds and transfer to an LC autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 80% B
-
1-10 min: 80-100% B
-
10-12 min: 100% B
-
12.1-15 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (Hexadecyl Palmitate): m/z 481.5 → 257.2
-
Internal Standard (Hexadecyl-d33 Palmitate): m/z 514.7 → 257.2
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Presentation
Table 1: Calibration Curve for Hexadecyl Palmitate
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,250 | 510,000 | 0.0025 |
| 5 | 6,300 | 515,000 | 0.0122 |
| 10 | 12,800 | 520,000 | 0.0246 |
| 50 | 65,000 | 512,000 | 0.1270 |
| 100 | 132,000 | 518,000 | 0.2548 |
| 500 | 660,000 | 514,000 | 1.2840 |
| 1000 | 1,350,000 | 521,000 | 2.5912 |
-
Linear Regression: y = 0.0026x + 0.0005
-
Correlation Coefficient (r²): 0.9995
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 80 | 82.1 | 102.6 | 3.1 |
| High | 800 | 789.5 | 98.7 | 2.8 |
Visualization of Workflows and Relationships
Caption: Experimental workflow for the quantification of palmitic acid.
Caption: Logical relationship of using an internal standard for accurate quantification.
This application note provides a detailed protocol for the sensitive and accurate quantification of palmitic acid in human plasma using this compound as an internal standard. The derivatization of the fatty acid with 1-bromohexadecane significantly enhances the signal intensity in positive ion ESI-MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method can be adapted for the quantification of other long-chain fatty acids in various biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note and Protocol for the Preparation of 1-Bromohexadecane-d33 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromohexadecane-d33 is a deuterated analog of 1-bromohexadecane, often utilized as an internal standard in quantitative mass spectrometry-based analyses. Its high isotopic purity and distinct mass shift of +33 atomic mass units ensure that it does not interfere with the corresponding non-deuterated analyte. The use of such a standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of analytical methods. This document provides a detailed protocol for the preparation of this compound standard solutions for use in research and development settings.
Materials and Equipment
-
This compound (Molecular Weight: 338.54 g/mol )[1]
-
High-purity solvent (e.g., Acetonitrile, Methanol, or Isopropanol, LC-MS grade or equivalent)
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks (Class A, various sizes, e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes (calibrated, various ranges)
-
Pipette tips
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
1-Bromohexadecane is classified as a skin irritant and may cause respiratory irritation.[2][3] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][5] Avoid inhalation of vapors and direct contact with skin and eyes.[2] In case of accidental contact, rinse the affected area thoroughly with water.[2][5]
Experimental Protocol
This protocol outlines the preparation of a 1 mg/mL stock solution and a subsequent series of working standard solutions through serial dilution. At room temperature, 1-Bromohexadecane is a colorless to pale yellow liquid.[6][7]
Preparation of 1 mg/mL Stock Solution (SS1)
-
Tare the Balance: Place a clean, dry weighing vessel (e.g., a small glass vial) on the analytical balance and tare it.
-
Weigh the Standard: Carefully weigh approximately 1 mg of this compound into the tared vessel. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a 1 mL Class A volumetric flask. This can be achieved by rinsing the weighing vessel multiple times with small volumes of the chosen high-purity solvent and transferring the rinsate to the volumetric flask.
-
Final Volume Adjustment: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and mix thoroughly by inverting it several times. Use a vortex mixer for about 30 seconds to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.
-
Transfer and Label: Transfer the stock solution to a clean, amber glass vial. Label the vial clearly with the compound name, concentration (e.g., "this compound, 1.0 mg/mL in Acetonitrile"), preparation date, and your initials.
Preparation of Working Standard Solutions (WS)
Prepare a series of working standard solutions by performing serial dilutions of the stock solution. The following is an example of a dilution series. Ensure to use calibrated micropipettes and fresh tips for each transfer.
-
100 µg/mL (WS1): Transfer 100 µL of the 1 mg/mL stock solution (SS1) into a 1 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
-
10 µg/mL (WS2): Transfer 100 µL of the 100 µg/mL working solution (WS1) into a 1 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
-
1 µg/mL (WS3): Transfer 100 µL of the 10 µg/mL working solution (WS2) into a 1 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
-
100 ng/mL (WS4): Transfer 100 µL of the 1 µg/mL working solution (WS3) into a 1 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
-
10 ng/mL (WS5): Transfer 100 µL of the 100 ng/mL working solution (WS4) into a 1 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
-
1 ng/mL (WS6): Transfer 100 µL of the 10 ng/mL working solution (WS5) into a 1 mL volumetric flask. Dilute to the mark with the solvent and mix thoroughly.
After preparation, transfer each working solution to a separate, clearly labeled amber glass vial.
Data Presentation
The following table summarizes the preparation of the this compound standard solutions.
| Standard ID | Concentration (µg/mL) | Concentration (ng/mL) | Preparation Details |
| SS1 | 1000 | 1,000,000 | Weigh 1 mg of standard and dilute to 1 mL with solvent. |
| WS1 | 100 | 100,000 | Take 100 µL of SS1 and dilute to 1 mL with solvent. |
| WS2 | 10 | 10,000 | Take 100 µL of WS1 and dilute to 1 mL with solvent. |
| WS3 | 1 | 1,000 | Take 100 µL of WS2 and dilute to 1 mL with solvent. |
| WS4 | 0.1 | 100 | Take 100 µL of WS3 and dilute to 1 mL with solvent. |
| WS5 | 0.01 | 10 | Take 100 µL of WS4 and dilute to 1 mL with solvent. |
| WS6 | 0.001 | 1 | Take 100 µL of WS5 and dilute to 1 mL with solvent. |
Storage and Stability
Store the stock and working standard solutions in tightly sealed amber glass vials at 2-8°C to minimize solvent evaporation and protect from light.[5] Under these conditions, the solutions are expected to be stable for several months. However, it is recommended to prepare fresh working solutions from the stock solution more frequently, depending on the requirements of the specific analytical method.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
References
- 1. 1-溴十六烷-d33 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdfine.com [sdfine.com]
- 5. fishersci.dk [fishersci.dk]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]
Application of 1-Bromohexadecane-d33 in the Analysis of Long-Chain Alkyl Bromides in Environmental Samples
Application Note AN-001
Introduction
Long-chain alkyl bromides are a class of persistent organic pollutants (POPs) that can accumulate in the environment, posing a potential risk to ecosystems and human health. Accurate and precise quantification of these compounds in complex environmental matrices such as soil, sediment, and water is crucial for monitoring their fate and transport. The use of a deuterated internal standard is a well-established technique in gas chromatography-mass spectrometry (GC-MS) to compensate for analyte losses during sample preparation and to correct for variations in instrument response.[1][2] 1-Bromohexadecane-d33 is an ideal internal standard for the analysis of long-chain alkyl bromides due to its structural similarity to the target analytes and its high degree of deuteration, which provides a distinct mass shift from the non-labeled compounds.
This application note provides a detailed protocol for the determination of a range of C12-C20 1-bromoalkanes in soil and water samples using this compound as an internal standard with analysis by GC-MS.
Principle
The method involves spiking the environmental sample with a known amount of this compound at the beginning of the sample preparation process. The target analytes and the internal standard are then co-extracted from the matrix, purified, and concentrated. An aliquot of the final extract is injected into a GC-MS system. The quantification of the target analytes is based on the ratio of their peak areas to the peak area of this compound. This isotope dilution technique ensures high accuracy and precision by correcting for any variations that may occur during the analytical procedure.
Experimental Protocols
Reagents and Materials
-
Solvents: Dichloromethane (DCM), hexane, acetone (pesticide residue grade or equivalent)
-
Standards: this compound, certified standards of C12, C14, C18, and C20 1-bromoalkanes
-
Solid Phase Extraction (SPE) Cartridges: 6 mL silica gel cartridges (for water samples)
-
Drying Agent: Anhydrous sodium sulfate
-
Sample Containers: Amber glass bottles with PTFE-lined caps
Sample Preparation
2.1 Soil and Sediment Samples
-
Sample Homogenization: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Spiking: Weigh 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with 100 µL of a 1 µg/mL solution of this compound in acetone.
-
Extraction (Accelerated Solvent Extraction - ASE):
-
Mix the spiked sample with diatomaceous earth.
-
Place the sample in an ASE cell.
-
Extract with a mixture of hexane and acetone (1:1, v/v) at 100 °C and 1500 psi.
-
Perform two static extraction cycles of 5 minutes each.
-
-
Cleanup:
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Pass the concentrated extract through a silica gel SPE cartridge pre-conditioned with hexane.
-
Elute the target analytes with 10 mL of a hexane:DCM (1:1, v/v) mixture.
-
Concentrate the eluate to a final volume of 1 mL.
-
2.2 Water Samples
-
Sample Collection: Collect 1 L of water in an amber glass bottle.
-
Spiking: Add 100 µL of a 1 µg/mL solution of this compound in acetone to the water sample.
-
Extraction (Solid Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with 5 mL of DCM followed by 5 mL of methanol and 5 mL of deionized water.
-
Pass the entire water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Dry the cartridge under vacuum for 30 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 10 mL of DCM.
-
Dry the eluate by passing it through anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 280 °C
-
Oven Program: 60 °C for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: SIM Ions for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Bromododecane | 189 | 191 |
| 1-Bromotetradecane | 217 | 219 |
| This compound | 222 | 224 |
| 1-Bromooctadecane | 273 | 275 |
| 1-Bromoeicosane | 301 | 303 |
Data Presentation
Table 2: Method Performance Data
| Parameter | Soil/Sediment | Water |
| Recovery (%) | ||
| 1-Bromododecane | 95 ± 5 | 98 ± 4 |
| 1-Bromotetradecane | 92 ± 6 | 96 ± 5 |
| 1-Bromooctadecane | 88 ± 7 | 93 ± 6 |
| 1-Bromoeicosane | 85 ± 8 | 90 ± 7 |
| Method Detection Limit (MDL) | ||
| 1-Bromododecane | 0.1 µg/kg | 0.01 µg/L |
| 1-Bromotetradecane | 0.1 µg/kg | 0.01 µg/L |
| 1-Bromooctadecane | 0.2 µg/kg | 0.02 µg/L |
| 1-Bromoeicosane | 0.2 µg/kg | 0.02 µg/L |
| Linearity (R²) (0.1 - 50 ng/mL) | >0.995 | >0.995 |
Visualizations
Caption: Experimental workflow for the analysis of long-chain alkyl bromides.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of long-chain alkyl bromides in complex environmental matrices. The detailed protocol presented in this application note demonstrates excellent recovery, low detection limits, and high linearity, making it suitable for routine environmental monitoring and research applications. The isotope dilution approach effectively mitigates matrix effects and variations in sample processing, ensuring the generation of high-quality analytical data.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Long-Chain Fatty Acids Using 1-Bromohexadecane-d33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of long-chain fatty acids (LCFAs) is crucial in various fields of research, including drug development, clinical diagnostics, and metabolic studies. LCFAs play vital roles in numerous physiological and pathological processes, and their dysregulation is associated with a range of diseases. This document provides detailed application notes and experimental protocols for the quantitative analysis of LCFAs using 1-Bromohexadecane-d33 as a derivatizing agent for liquid chromatography-mass spectrometry (LC-MS) analysis.
Derivatization of LCFAs with this compound to form deuterated hexadecyl esters significantly enhances their chromatographic retention and ionization efficiency in mass spectrometry. The incorporation of a stable isotope label (d33) allows for the use of isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis that corrects for sample matrix effects and variations in sample preparation and instrument response.
Principle of the Method
The carboxylic acid group of a long-chain fatty acid is deprotonated with a base to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of this compound in a nucleophilic substitution reaction (SN2). This results in the formation of a fatty acid hexadecyl-d33 ester, which is less polar and more amenable to reverse-phase liquid chromatography, and a bromide salt. The deuterated ester can be readily detected and quantified by LC-MS/MS.
Application Areas
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of fatty acid-based drugs or drug candidates.
-
Metabolomics and Lipidomics: Quantifying endogenous long-chain fatty acid profiles in biological samples to identify biomarkers for disease diagnosis and prognosis.
-
Drug Discovery: Screening for compounds that modulate fatty acid metabolism and signaling pathways.
-
Nutritional Science: Assessing the impact of dietary interventions on fatty acid profiles.
Experimental Protocols
Protocol 1: Derivatization of Long-Chain Fatty Acids with this compound
This protocol describes the derivatization of LCFAs in a standard solution or a lipid extract from a biological sample.
Materials:
-
This compound
-
Long-chain fatty acid standards or extracted lipid sample
-
Anhydrous Acetonitrile (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Sample Preparation:
-
For standard solutions, prepare a stock solution of the long-chain fatty acid in anhydrous ACN (e.g., 1 mg/mL).
-
For biological samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction) and reconstitute the dried lipid extract in anhydrous ACN.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the fatty acid standard solution or sample extract.
-
Add 10 µL of a 10 mg/mL solution of this compound in anhydrous ACN.
-
Add 5 µL of DIPEA to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
-
Sample Preparation for LC-MS Analysis:
-
After incubation, allow the sample to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an LC-MS vial for analysis.
-
Protocol 2: Quantitative Analysis of Derivatized Long-Chain Fatty Acids by LC-MS/MS
This protocol outlines the parameters for the analysis of fatty acid hexadecyl-d33 esters using a triple quadrupole mass spectrometer.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 for examples |
Table 1: Example MRM Transitions for Long-Chain Fatty Acid Hexadecyl-d33 Esters
| Analyte (Fatty Acid) | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| Palmitic Acid (16:0) | 524.8 | 240.5 | 20 |
| Stearic Acid (18:0) | 552.9 | 240.5 | 20 |
| Oleic Acid (18:1) | 550.9 | 240.5 | 20 |
| Linoleic Acid (18:2) | 548.9 | 240.5 | 20 |
Note: The precursor ion mass-to-charge ratio (m/z) is calculated based on the monoisotopic mass of the fatty acid and the deuterated hexadecyl group (C16D33). The product ion at m/z 240.5 corresponds to the protonated hexadecanol-d33 fragment. These values should be optimized for your specific instrument.
Data Presentation
Table 2: Method Validation Parameters for the Quantitative Analysis of Palmitic Acid-d33-hexadecyl Ester
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Range | 1 - 1000 ng/mL |
| Recovery | 92 - 105% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Note: This is example data and should be determined experimentally for each fatty acid of interest.
Visualizations
Caption: Experimental workflow for the quantitative analysis of long-chain fatty acids.
Caption: Chemical derivatization of a long-chain fatty acid with this compound.
Caption: Generalized signaling pathway involving long-chain fatty acids.
Application Notes: Incorporating 1-Bromohexadecane-d33 in Metabolomics Workflows
Introduction
In the field of metabolomics, particularly in lipidomics, the precise and accurate quantification of lipid species is essential for understanding their roles in health and disease.[1] The complexity of biological matrices often introduces variability during sample preparation and analysis. The use of stable isotope-labeled internal standards is a cornerstone for achieving reliable and reproducible results in mass spectrometry-based analyses.[1][2] 1-Bromohexadecane-d33, a saturated 16-carbon alkyl chain with 33 deuterium atoms, serves as an excellent internal standard for the quantification of long-chain fatty acids and other lipophilic molecules. Its chemical properties are nearly identical to endogenous long-chain lipids, but its significant mass shift ensures it is easily distinguishable by a mass spectrometer.[1]
The fundamental principle behind its use is isotope dilution mass spectrometry.[1] A known quantity of this compound is added to a sample at the earliest stage of preparation. Because the deuterated standard and the endogenous analytes exhibit almost identical physicochemical properties, they experience similar losses during extraction and similar ionization efficiencies in the mass spectrometer.[3] By comparing the signal intensity of the target analyte to the known amount of the internal standard, precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1][4]
Experimental Workflow for Lipid Quantification
The general workflow for quantifying lipids in biological samples using this compound involves several key stages: sample preparation, spiking with the internal standard, lipid extraction, optional derivatization, and analysis by mass spectrometry. This process ensures that variations introduced during sample handling are normalized, leading to high accuracy and precision.[5]
Protocol 1: Quantification of Free Fatty Acids in Human Plasma by LC-MS/MS
This protocol details the extraction and analysis of free fatty acids from plasma samples.
Materials and Reagents:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Acetonitrile with 0.1% formic acid (Mobile Phase A)
-
Isopropanol with 0.1% formic acid (Mobile Phase B)
-
Microcentrifuge tubes and vortex mixer
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution to the plasma sample. Vortex briefly to mix.
-
Lipid Extraction (Bligh & Dyer Method):
-
Add 200 µL of methanol and 100 µL of chloroform to the sample. Vortex vigorously for 2 minutes.[6]
-
Add 100 µL of chloroform and 100 µL of 0.9% NaCl solution. Vortex for another 2 minutes.[6]
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in 100 µL of a 50:50 mixture of Mobile Phase A and B.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an LC vial.
-
Inject the sample onto a C18 reversed-phase column for chromatographic separation.[6]
-
Detection is typically performed using electrospray ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]
-
Protocol 2: Quantification of Total Fatty Acids in Tissue by GC-MS
This protocol is suitable for analyzing both free and esterified fatty acids and requires saponification and derivatization steps.
Materials and Reagents:
-
Tissue sample (e.g., mouse liver)
-
This compound internal standard solution (in ethanol)
-
Methanol, Hexane, Iso-octane (GC grade)
-
1M KOH in methanol (for saponification)
-
1M HCl (for neutralization)
-
Pentafluorobenzyl bromide (PFB-Br) and Diisopropylethylamine (DIPEA) for derivatization[5]
-
Glass tubes with Teflon-lined caps
Procedure:
-
Sample Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize it in 1 mL of methanol.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard solution to the homogenate.
-
Saponification:
-
Add 200 µL of 1M KOH in methanol to the homogenate to hydrolyze ester bonds.[6]
-
Incubate at 60°C for 60 minutes in a tightly sealed tube.
-
-
Extraction:
-
After cooling, neutralize the mixture by adding 200 µL of 1M HCl.
-
Add 1 mL of hexane, vortex for 2 minutes, and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the free fatty acids. Repeat the extraction once more and combine the hexane layers.
-
-
Derivatization:
-
Final Preparation and GC-MS Analysis:
Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different samples or conditions. The concentration of each analyte is calculated by comparing its peak area to the peak area of the internal standard (this compound), using a pre-established calibration curve.
Table 1: Representative Quantitative Data for Fatty Acids in Human Plasma
| Analyte | Retention Time (min) | Analyte (m/z) | Internal Standard (m/z) | Concentration (µg/mL) | Std. Deviation |
| Palmitic Acid (16:0) | 12.5 | 255.2 | 390.5 (d33-Br isotope) | 210.5 | 15.2 |
| Stearic Acid (18:0) | 14.8 | 283.3 | 390.5 (d33-Br isotope) | 85.3 | 7.8 |
| Oleic Acid (18:1) | 14.6 | 281.2 | 390.5 (d33-Br isotope) | 250.1 | 21.4 |
| Linoleic Acid (18:2) | 14.3 | 279.2 | 390.5 (d33-Br isotope) | 195.6 | 18.9 |
| Arachidonic Acid (20:4) | 16.2 | 303.2 | 390.5 (d33-Br isotope) | 150.7 | 12.5 |
Note: Data are hypothetical and for illustrative purposes only.
Application in Signaling Pathway Analysis
Accurate quantification of fatty acids is critical for studying metabolic diseases. For instance, elevated levels of certain free fatty acids are known to impair insulin signaling, contributing to insulin resistance and type 2 diabetes.[5] The accumulation of lipid intermediates like diacylglycerol (DAG) can activate protein kinase C (PKC), which in turn phosphorylates and inhibits key proteins in the insulin signaling cascade, such as the insulin receptor substrate (IRS).
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Lipophilic Compounds Using 1-Bromohexadecane-d33 as an Internal Standard by GC-MS
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Application Note: High-Throughput Sample Preparation for the Quantification of 1-Bromohexadecane-d33 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides detailed protocols for the extraction and purification of 1-Bromohexadecane-d33 from common biological matrices such as plasma, serum, and urine. This compound, a stable isotope-labeled (SIL) long-chain alkyl halide, is an ideal internal standard for quantitative bioanalysis using mass spectrometry. The inherent complexity and variability of biological samples necessitate robust sample preparation to minimize matrix effects and ensure accurate, reproducible results.[1][2] This note details three widely-used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a step-by-step protocol, a corresponding workflow diagram, and a comparative summary of performance metrics to guide researchers in selecting the most appropriate technique for their analytical needs.
Introduction to Sample Preparation for Hydrophobic Analytes
The accurate quantification of analytes in biological fluids is often challenged by the presence of endogenous components like proteins, lipids, salts, and other small molecules.[3][4] These components can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based assays, thereby compromising data quality.[1][5] this compound is a nonpolar, hydrophobic compound. Effective sample preparation is crucial to selectively isolate it from interfering matrix components.
The use of a deuterated internal standard like this compound is considered the "gold standard" for correcting analytical variability.[1][2] Because the stable isotope-labeled standard is chemically and physically almost identical to the analyte of interest, it experiences similar effects during sample processing and ionization, allowing for accurate normalization and quantification.[2][6]
This guide outlines three common and effective sample preparation techniques.
-
Protein Precipitation (PPT): A rapid and simple method for removing proteins from plasma or serum by adding a miscible organic solvent. It is well-suited for high-throughput screening.[7]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for extracting hydrophobic compounds.[8][9]
-
Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to bind the analyte of interest from the liquid sample, allowing interfering components to be washed away.[8][10]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Principle: This method utilizes a water-miscible organic solvent (e.g., acetonitrile) to disrupt the hydration layer around proteins, causing them to precipitate out of solution.[7] The analyte, which remains in the supernatant, can then be isolated by centrifugation. While fast and cost-effective, PPT is the least selective method and may result in significant matrix effects from remaining endogenous components like phospholipids.[3]
Materials and Reagents:
-
Biological matrix (e.g., plasma, serum)
-
This compound spiking solution
-
Ice-cold Acetonitrile (ACN)
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution to the sample.
-
Add 300-500 µL of ice-cold acetonitrile (a 3:1 to 5:1 ratio of solvent to sample is common) to induce protein precipitation.[7]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and transfer it to a clean tube or well for direct injection or further processing (e.g., evaporation and reconstitution).
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).[4]
Protocol 2: Liquid-Liquid Extraction (LLE)
Principle: LLE leverages the hydrophobic nature of this compound to partition it from the aqueous biological matrix into an immiscible organic solvent.[9] The choice of solvent is critical; non-polar solvents like hexane or moderately polar solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are effective.[11][12] This method provides a cleaner extract than PPT but is more labor-intensive.
Materials and Reagents:
-
Biological matrix (e.g., plasma, urine)
-
This compound spiking solution
-
Extraction Solvent (e.g., Hexane, Methyl tert-butyl ether (MTBE))
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the biological sample into a glass centrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 1 mL of the selected organic extraction solvent (e.g., MTBE).
-
Vortex the mixture vigorously for 2-5 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of a solvent compatible with the analytical instrument (e.g., 90:10 Acetonitrile:Water for LC-MS).
Protocol 3: Solid-Phase Extraction (SPE)
Principle: SPE utilizes a packed sorbent bed (e.g., C18, reversed-phase polymer) to retain the analyte based on its physicochemical properties while the bulk of the matrix passes through.[8] After a wash step to remove residual interferences, the purified analyte is eluted with a strong organic solvent. SPE offers the highest degree of sample cleanup and the ability to concentrate the analyte, providing the best sensitivity.[10] For the non-polar this compound, a reversed-phase sorbent is ideal.
Materials and Reagents:
-
Biological matrix (e.g., plasma, urine)
-
This compound spiking solution
-
SPE Cartridges or 96-well plates (e.g., Reversed-Phase C18 or polymeric like HLB)[13]
-
SPE Vacuum Manifold or Positive Pressure Processor
-
Methanol (for conditioning)
-
Deionized Water (for equilibration)
-
Wash Solution (e.g., 5-10% Methanol in water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Pre-treat Sample: Acidify urine samples if necessary. For plasma/serum, dilute 1:1 with 4% phosphoric acid in water to disrupt protein binding. Add 10 µL of the this compound internal standard spiking solution to 200 µL of sample.
-
Condition: Pass 1 mL of Methanol through the SPE sorbent to activate the functional groups. Do not let the sorbent go dry.
-
Equilibrate: Pass 1 mL of deionized water through the sorbent to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash: Pass 1 mL of the wash solution (e.g., 10% Methanol in water) through the cartridge to remove salts and other polar interferences.
-
Dry Sorbent: Apply full vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step is crucial for efficient elution.
-
Elute: Place clean collection tubes or a collection plate inside the manifold. Add 1 mL of the elution solvent (e.g., Methanol) to the cartridge to elute the this compound.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of a suitable solvent for analysis.
Data Presentation: Comparison of Techniques
The selection of a sample preparation technique often involves a trade-off between speed, cost, and the quality of the final extract. The following table summarizes typical performance characteristics for the described methods when analyzing hydrophobic compounds in biological fluids.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 100[3] | 75 - 95[12][14] | > 90 |
| Precision (%RSD) | < 15 | < 10[14] | < 5 |
| Matrix Effect | High[3] | Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | Very High | Moderate | High (with automation) |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | Low | Low-Moderate | High |
Conclusion
The optimal sample preparation strategy for this compound depends on the specific requirements of the assay.
-
Protein Precipitation is ideal for rapid, high-throughput screening where the highest level of cleanliness is not required.
-
Liquid-Liquid Extraction offers a good balance of cleanup and simplicity, making it a robust choice for many applications.
-
Solid-Phase Extraction provides the cleanest extracts and highest sensitivity, making it the preferred method for demanding quantitative applications requiring low limits of detection and high precision.
By using this compound as an internal standard and selecting the appropriate sample preparation technique, researchers can develop accurate and reliable bioanalytical methods for a wide range of studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. Effects of triglycerides levels in human whole blood on the extraction of 19 commonly used drugs using liquid–liquid extraction and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis Using 1-Bromohexadecane-d33
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. 1-Bromohexadecane-d33, a deuterated long-chain alkylating agent, serves as a powerful tool for the targeted analysis of specific lipid classes, particularly those containing thiol functional groups. This internal standard enables robust quantification through isotope dilution mass spectrometry, a gold-standard technique for minimizing sample loss and matrix effects.
This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics, with a focus on the analysis of S-palmitoylated peptides, a critical class of lipid-modified biomolecules involved in numerous signaling pathways.
Principle of Derivatization and Quantification
This compound is employed to specifically derivatize lipid molecules containing reactive thiol (-SH) groups, such as the cysteine residues in S-palmitoylated proteins or peptides. The alkylation reaction forms a stable thioether bond, attaching the deuterated hexadecyl chain to the target molecule.
The key advantages of using a deuterated internal standard like this compound are:
-
Accurate Quantification: By spiking a known amount of the deuterated standard into a sample at the earliest stage of preparation, it co-elutes with the endogenous (light) analyte. The ratio of the mass spectrometer signal intensities of the heavy and light forms allows for precise quantification, correcting for any losses during sample processing.
-
Increased Sensitivity and Specificity: Derivatization can improve the chromatographic and mass spectrometric properties of the analyte, leading to better separation and enhanced signal intensity.
-
Structural Elucidation: The fragmentation pattern of the derivatized analyte in tandem mass spectrometry (MS/MS) can provide valuable structural information.
The general workflow for this analysis is depicted below:
Application: Quantitative Analysis of S-Palmitoylated Peptides in Signaling Pathways
Background: S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a cysteine residue of a protein via a thioester linkage.[1] This lipid modification plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions.[2][3] Dysregulation of S-palmitoylation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.[4][5]
Case Study: S-Palmitoylation in Innate Immune Signaling
The innate immune system relies on the proper localization and function of signaling proteins to mount a rapid response against pathogens. S-palmitoylation is a key regulator in this process. For instance, Toll-like receptors (TLRs) and NOD-like receptors (NLRs) are crucial pattern recognition receptors whose function and localization are modulated by palmitoylation.[5][6]
The following diagram illustrates the role of S-palmitoylation in the Toll-like Receptor (TLR) signaling pathway.
In this pathway, the adaptor protein MyD88 requires palmitoylation by the enzyme ZDHHC6 for its proper membrane localization and subsequent activation of the downstream signaling cascade.[5] Quantitative analysis of the palmitoylation status of MyD88 under different cellular conditions (e.g., with and without pathogen stimulation) can provide insights into the regulation of this pathway.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of S-Palmitoylated Peptides
This protocol is adapted from general methods for alkylating cysteine residues in peptides for mass spectrometry analysis.
Materials:
-
Biological sample (e.g., cultured cells, tissue)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (internal standard)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Urea
-
Tris-HCl buffer (pH 7.5-8.5)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Protein quantitation assay (e.g., BCA assay)
-
Trypsin, sequencing grade
Procedure:
-
Cell Lysis and Protein Extraction:
-
Lyse cells or homogenized tissue in a suitable lysis buffer.
-
Quantify the protein concentration of the lysate.
-
-
Internal Standard Spiking:
-
To a known amount of protein lysate (e.g., 1 mg), add a predetermined amount of this compound. The optimal amount should be determined empirically but a starting point is to aim for a near 1:1 molar ratio with the expected endogenous analyte.
-
-
Reduction and Denaturation:
-
To the lysate, add urea to a final concentration of 8 M.
-
Add TCEP to a final concentration of 10 mM to reduce disulfide bonds.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation/Derivatization:
-
Add this compound (for the endogenous analyte) and the non-deuterated 1-Bromohexadecane (if performing a standard curve with a synthetic peptide) to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).
LC Method:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 60-90 minutes is a good starting point. The gradient should be optimized to ensure good separation of the derivatized peptides.
-
Flow Rate: 200-300 nL/min for nano-LC.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan:
-
Resolution: 60,000 - 120,000
-
Scan Range: m/z 350-1500
-
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation Method: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Resolution: 15,000 - 30,000
-
Include the masses of the expected light and heavy derivatized peptides in an inclusion list if known.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and concise tables. The following tables provide a template for presenting such data.
Table 1: Representative Quantitative Data for a Target S-Palmitoylated Peptide
| Sample Group | Endogenous Peptide (Light) Peak Area | This compound Derivatized Peptide (Heavy) Peak Area | Peak Area Ratio (Light/Heavy) | Calculated Amount (pmol) |
| Control 1 | 1.25E+07 | 2.50E+07 | 0.50 | 5.0 |
| Control 2 | 1.30E+07 | 2.60E+07 | 0.50 | 5.0 |
| Control 3 | 1.20E+07 | 2.40E+07 | 0.50 | 5.0 |
| Control Avg. | 1.25E+07 | 2.50E+07 | 0.50 | 5.0 |
| Control SD | 5.00E+05 | 1.00E+06 | 0.00 | 0.0 |
| Stimulated 1 | 3.60E+07 | 2.40E+07 | 1.50 | 15.0 |
| Stimulated 2 | 3.75E+07 | 2.50E+07 | 1.50 | 15.0 |
| Stimulated 3 | 3.90E+07 | 2.60E+07 | 1.50 | 15.0 |
| Stimulated Avg. | 3.75E+07 | 2.50E+07 | 1.50 | 15.0 |
| Stimulated SD | 1.50E+06 | 1.00E+06 | 0.00 | 0.0 |
This table assumes a known amount of the deuterated internal standard was added, allowing for the calculation of the absolute amount of the endogenous peptide.
Table 2: Summary of Quantified Thiol-Containing Lipids in a Drug Development Study
| Lipid ID | Control Group (Mean Conc. ± SD, µM) | Treated Group (Mean Conc. ± SD, µM) | Fold Change (Treated/Control) | p-value |
| S-Palmitoyl-Peptide A | 15.2 ± 2.1 | 7.6 ± 1.5 | 0.50 | <0.01 |
| Thiol-Lipid B | 8.9 ± 1.3 | 17.8 ± 3.0 | 2.00 | <0.05 |
| Cysteine-Lipid Adduct C | 22.5 ± 3.5 | 21.9 ± 4.1 | 0.97 | >0.05 |
Conclusion
The use of this compound as a derivatizing internal standard provides a robust and reliable method for the quantitative analysis of thiol-containing lipids, particularly S-palmitoylated peptides. The detailed protocols and data presentation guidelines provided herein offer a framework for researchers to implement this powerful technique in their lipidomics workflows. This approach is highly valuable for elucidating the role of lipid modifications in cellular signaling and for the development of novel therapeutics targeting these pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Palmitoylation - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitation of Emerging Contaminants Using 1-Bromohexadecane-d33 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monitoring of emerging contaminants (ECs) in various environmental matrices is a significant analytical challenge.[1][2] These compounds, including pharmaceuticals, personal care products, pesticides, and industrial chemicals, are often present at trace levels (ng/L to µg/L) and encompass a wide range of physicochemical properties.[3] Accurate and precise quantitation is crucial for assessing their environmental fate, toxicity, and potential risks to human health.[2]
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of organic micropollutants. It involves the use of a stable isotope-labeled analog of the target analyte as an internal standard (IS). This approach effectively compensates for sample matrix effects and variations in sample preparation and instrument response.
This application note describes a detailed protocol for the quantitation of a selected group of non-polar emerging contaminants in water samples using 1-Bromohexadecane-d33 as an internal standard with analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated form of cetyl bromide, is a long-chain alkyl bromide. Its physical and chemical properties make it a suitable internal standard for non-polar to moderately polar emerging contaminants, particularly those with higher molecular weights that are amenable to GC-MS analysis.
Experimental Protocol
This protocol is designed for the analysis of target emerging contaminants in surface water.
Materials and Reagents
-
Internal Standard (IS): this compound (CD3(CD2)14CD2Br), 98 atom % D.
-
Target Analytes: Analytical standards of the emerging contaminants of interest.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (all pesticide residue grade or equivalent).
-
Reagents: Ultrapure water, Sodium chloride (analytical grade, baked at 450°C for 4 hours).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges suitable for non-polar compounds.
-
Glassware: Amber glass vials with PTFE-lined caps, volumetric flasks, pipettes, graduated cylinders.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect water samples in pre-cleaned amber glass bottles. Store at 4°C and analyze within 48 hours.
-
Fortification: To each 500 mL of unfiltered water sample, add a known amount of the this compound internal standard solution to achieve a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of ethyl acetate.
-
Wash with 5 mL of methanol.
-
Equilibrate with 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the trapped analytes and the internal standard with 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.
-
Solvent Exchange: Add 1 mL of hexane and re-concentrate to 1 mL to ensure the final extract is in a solvent compatible with GC injection.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 2 µL injection volume, injector temperature 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes at concentrations ranging from 10 to 1000 ng/L. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 100 ng/L).
-
Quantification: The concentration of each target analyte is determined by calculating the relative response factor (RRF) to the internal standard.
Data Presentation
The following tables outline the key parameters for the quantitative analysis.
Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time (min) |
| Analyte 1 | User Defined | User Defined | User Defined | User Defined |
| Analyte 2 | User Defined | User Defined | User Defined | User Defined |
| ... | ... | ... | ... | ... |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The specific ions and retention times will depend on the target analytes and the exact GC conditions.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Method Detection Limit (MDL) | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 |
| Accuracy (Spike Recovery) | 70-130% |
| Precision (RSD) | < 20% |
| Internal Standard Recovery | 60-140% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the quantitation of emerging contaminants.
Logical Relationship for Quantitation
This diagram shows the logical relationship for calculating the concentration of the analyte using the internal standard.
Caption: Logic for internal standard-based quantitation.
References
Application Notes and Protocols for 1-Bromohexadecane-d33 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Compounds in Pharmacokinetics
In the landscape of pharmaceutical research, deuterated compounds are transforming the study of drug metabolism, pharmacokinetics, and potential side effects.[1] These specialized molecules, where hydrogen atoms are replaced by their heavier isotope, deuterium, offer significant advantages in tracing the fate of drug molecules within biological systems.[1] The substitution of hydrogen with deuterium can subtly alter the chemical properties of a compound without significantly changing its biological activity, providing a deeper understanding of a drug's behavior in vivo.[1]
The primary mechanism through which deuteration impacts pharmacokinetics is the Kinetic Isotope Effect (KIE) . The increased mass of deuterium results in a stronger chemical bond with carbon compared to hydrogen.[1] Consequently, metabolic processes that involve the cleavage of a carbon-deuterium bond proceed at a slower rate than the corresponding carbon-hydrogen bond cleavage.[2] This can lead to several beneficial modifications of a drug's properties, including:
-
Improved Metabolic Stability: A reduced rate of metabolism can increase the half-life of a drug, potentially leading to less frequent dosing.[2][3]
-
Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, deuteration can decrease the production of harmful metabolites.[3][4]
-
Enhanced Therapeutic Profiles: The overall pharmacokinetic profile can be improved, leading to better efficacy and safety.[3]
Deuterated compounds, such as 1-Bromohexadecane-d33, also serve as excellent internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision of pharmacokinetic data.[3]
Hypothetical Application of this compound in Pharmacokinetic Studies
This makes it a valuable tool for:
-
Investigating the intrinsic metabolic pathways of long-chain alkyl halides.
-
Serving as a baseline for studies where the non-deuterated compound is expected to be rapidly metabolized.
-
Acting as a highly effective internal standard for the quantification of non-deuterated 1-Bromohexadecane in biological matrices.
Hypothetical Pharmacokinetic Data Comparison
The following table summarizes hypothetical pharmacokinetic parameters to illustrate the potential impact of deuteration on 1-Bromohexadecane. This data is for illustrative purposes only and is not derived from experimental studies.
| Parameter | 1-Bromohexadecane (Hypothetical) | This compound (Hypothetical) | Potential Interpretation |
| Half-life (t½) | 2 hours | 8 hours | Deuteration significantly slows metabolism, leading to a longer duration in the body. |
| Clearance (CL) | 10 L/hr/kg | 2.5 L/hr/kg | The rate of removal from the body is substantially decreased for the deuterated compound. |
| Volume of Distribution (Vd) | 5 L/kg | 5 L/kg | Distribution into tissues is assumed to be unaffected by deuteration. |
| Bioavailability (F%) | 40% | 60% | Reduced first-pass metabolism of the deuterated compound could lead to higher systemic availability after oral administration. |
Experimental Protocols
The following are detailed, generalized protocols for conducting a pharmacokinetic study using a deuterated compound like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of 1-Bromohexadecane and this compound following intravenous administration in rats.
Materials:
-
1-Bromohexadecane
-
This compound (as an internal standard for the non-deuterated compound's analysis, and as the test article in a separate arm of the study)
-
Vehicle for dosing (e.g., a mixture of Solutol HS 15 and saline)
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Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
Syringes and dosing needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare dosing solutions of 1-Bromohexadecane and this compound in the vehicle at a concentration of 1 mg/mL.
-
Dosing:
-
Divide the animals into two groups (n=5 per group).
-
Administer a single intravenous bolus dose of 1-Bromohexadecane (1 mg/kg) to the first group via the jugular vein catheter.
-
Administer a single intravenous bolus dose of this compound (1 mg/kg) to the second group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Place samples into K2-EDTA tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation extraction by adding 100 µL of acetonitrile (containing the internal standard, which would be the deuterated compound for the non-deuterated analysis and vice versa) to 50 µL of plasma. Vortex and centrifuge.
-
Chromatography: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detect the parent ions and their corresponding product ions for both 1-Bromohexadecane and this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the plasma concentrations of the analytes at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of 1-Bromohexadecane and this compound in liver microsomes.
Materials:
-
1-Bromohexadecane and this compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Incubation Preparation:
-
Prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) and the test compound (1-Bromohexadecane or this compound, final concentration 1 µM) in phosphate buffer.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Hypothetical metabolic pathway of 1-Bromohexadecane and the effect of deuteration.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Bromohexadecane-d33 Signal Loss in LC-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of 1-Bromohexadecane-d33 in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to signal loss or instability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal loss for this compound?
Signal loss for this compound can stem from several factors, broadly categorized as issues with sample preparation, chromatographic conditions, matrix effects, or the instrument itself.[1] Inconsistent sample preparation, such as errors in spiking the internal standard, can lead to variability.[1][2] Matrix effects, where other components in the sample interfere with the ionization of this compound, are a major cause of signal suppression.[3][4] Chromatographic problems, like poor peak shape or retention time shifts, and instrumental issues, including a dirty ion source or autosampler malfunctions, can also significantly impact the signal.[2][5]
Q2: My this compound (internal standard) signal is suddenly lost for all samples in a run. What should I investigate first?
A complete and sudden loss of signal across an entire batch of samples often points to a systemic failure rather than individual sample issues.[1] The first step is to systematically isolate the problem by determining if the issue lies with the sample preparation, the LC system, or the MS detector. A good starting point is to inject a freshly prepared standard of this compound. If the signal is still absent, the problem is likely with the LC-MS system. If the standard shows a good signal, the issue is probably related to the sample preparation process of the entire batch.
Q3: Can the deuteration of this compound affect its chromatographic behavior compared to the non-deuterated analog?
Yes, it is not uncommon for deuterated compounds to exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[6] While a small, consistent shift may not be problematic, significant separation can lead to differential matrix effects, where the analyte and the internal standard are not affected by interfering compounds in the same way, potentially compromising quantification.[4]
Q4: What role does the mobile phase composition play in the signal intensity of this compound?
Mobile phase composition is critical for achieving a good signal. For a non-polar compound like this compound, a mobile phase with a high percentage of organic solvent (like acetonitrile or methanol) is typically required for good retention and peak shape on a C18 column. The presence of additives can also be important. For example, using volatile buffers like ammonium formate can aid in ionization. However, high concentrations of non-volatile salts should be avoided as they can cause ion suppression and contaminate the mass spectrometer. The pH of the mobile phase is generally less critical for non-ionizable compounds like this compound.
Q5: How can I minimize matrix effects when analyzing this compound in complex samples?
Minimizing matrix effects is crucial for accurate quantification.[7] Strategies include:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the analysis of non-deuterated 1-Bromohexadecane is an effective way to compensate for matrix effects, provided they co-elute.[4]
Troubleshooting Guides
Guide 1: Diagnosing Sudden and Complete Signal Loss
This guide provides a step-by-step approach to troubleshooting a sudden and complete loss of the this compound signal.
Troubleshooting Workflow for Complete Signal Loss
Caption: A logical workflow for troubleshooting complete signal loss.
Guide 2: Addressing Inconsistent or Drifting Signal Intensity
This guide addresses situations where the signal for this compound is present but inconsistent across a run.
| Symptom | Potential Cause | Recommended Action |
| Gradual decrease in signal over the run | Column Contamination/Degradation: Buildup of matrix components on the column.[8] | - Implement a column wash step between injections. - Replace the column if it's old or has been exposed to many complex samples.[2] |
| Ion Source Contamination: Accumulation of non-volatile materials on the ion source.[5] | - Clean the ion source according to the manufacturer's protocol. | |
| Randomly fluctuating signal intensity | Autosampler/Injector Issues: Inconsistent injection volumes.[1] | - Check the autosampler for air bubbles in the syringe. - Verify the injection volume accuracy. |
| Matrix Effects: Variable ion suppression or enhancement between samples.[3] | - Improve sample cleanup procedures. - Ensure co-elution of this compound with its non-deuterated analog if used as an internal standard.[4] | |
| Poor peak shape (tailing, splitting) | Chromatographic Issues: Incompatible sample solvent, column degradation, or dead volumes.[2] | - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. - Check and tighten all fittings to eliminate dead volumes. - Consider replacing the column.[2] |
| Co-eluting Interferences: A compound with a similar mass-to-charge ratio is interfering. | - Adjust the chromatographic method to improve separation. |
Experimental Protocols
Protocol 1: Direct Infusion for MS Performance Check
This protocol is to confirm that the mass spectrometer is functioning correctly and can detect this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set up the Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
MS Parameter Optimization:
-
Select an appropriate ionization mode. Given its structure, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode could be suitable.[9]
-
Perform a manual or automated tune to optimize key parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the [M+H]⁺ or other relevant adduct ions of this compound.[9][10]
-
-
Evaluate the Signal: A stable and strong signal for the target ion confirms that the mass spectrometer is capable of detecting the compound.
Protocol 2: Basic LC Method for this compound
This protocol provides a starting point for developing an LC method for this compound.
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 70 1.0 95 3.0 95 3.1 70 | 5.0 | 70 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI or APCI in positive ion mode, monitoring for the appropriate m/z of this compound.
Data Presentation
Table 1: Example MS Parameters for this compound
The following table provides example starting parameters for MS detection. These should be optimized for your specific instrument.
| Parameter | ESI | APCI |
| Polarity | Positive | Positive |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Source Temperature | 120 °C | 350 °C |
| Desolvation Temperature | 350 °C | N/A |
| Desolvation Gas Flow | 800 L/hr | N/A |
| Cone Gas Flow | 50 L/hr | N/A |
| Nebulizer Pressure | 7 Bar | 60 psi |
Table 2: Troubleshooting Scenarios and Quantitative Impact
This table summarizes potential issues and their likely impact on quantitative results.
| Issue | Observed Effect on Signal | Impact on Quantification |
| Inconsistent Spiking | Randomly high or low signal | Inaccurate and imprecise results.[1] |
| Matrix Suppression | Consistently low signal in samples vs. standards | Underestimation of analyte concentration.[4] |
| Poor Chromatography | Broad or tailing peaks | Poor integration leading to inaccurate peak areas.[2] |
| Instrument Drift | Signal intensity decreases over the run | Inaccurate quantification, especially for later samples. |
Visualizations
Signaling Pathway of Potential Issues
Caption: Key contributors to signal loss for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS for Co-elution with 1-Bromohexadecane-d33
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromohexadecane-d33 as an internal standard or analyte in liquid chromatography-mass spectrometry (LC-MS). The focus is on optimizing gradient elution to achieve reliable co-elution with target analytes.
Troubleshooting Guide
Issue: Poor Peak Shape or Splitting for this compound
Q1: My this compound peak is broad, tailing, or splitting. What are the likely causes and how can I fix it?
A1: Poor peak shape for a hydrophobic compound like this compound often points to issues with the column, mobile phase, or injection solvent.[1]
-
Column Overload: Injecting too much analyte can saturate the stationary phase. Try reducing the injection volume or the concentration of your sample.[1]
-
Column Contamination: Buildup of contaminants can interfere with analyte interaction. Flush the column with a strong solvent wash according to the manufacturer's instructions.[2]
-
Inappropriate Injection Solvent: If the sample solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.[2] Dilute your sample in a solvent that is as weak as or weaker than the initial mobile phase composition.[2]
-
Secondary Interactions: Residual silanols on the column can cause tailing. Lowering the mobile phase pH can help suppress these interactions, though this is less common for nonpolar compounds.
Issue: Co-elution Failure - Analyte and this compound Do Not Elute Together
Q2: I'm using this compound as an internal standard, but it's not co-eluting with my analyte of interest. How can I adjust my gradient to achieve co-elution?
A2: Achieving co-elution, especially with a nonpolar compound like this compound, requires careful manipulation of the mobile phase gradient. The goal is to find a set of conditions where both your analyte and the internal standard experience similar retention behavior.
A systematic approach to adjusting the gradient is often the most effective.[3] A good starting point is a broad "scouting" gradient to determine the elution regions of both compounds.[3]
Experimental Protocol: Gradient Optimization for Co-elution
-
Initial Scouting Gradient:
-
Objective: Determine the approximate retention times of your analyte and this compound.
-
Method: Run a fast, linear gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile or methanol over 10-15 minutes).[4]
-
-
Focused Gradient Adjustment:
-
Objective: Fine-tune the gradient to bring the retention times closer together.
-
Method: Based on the scouting run, design a shallower gradient around the elution window of the two compounds.[3] For example, if they elute between 40% and 60% organic, you could try a gradient from 30% to 70% over a longer period.
-
-
Flow Rate Modification:
-
Objective: Improve resolution and potentially alter selectivity.
-
Method: Decreasing the flow rate can increase the interaction time with the stationary phase, which may improve separation or help in fine-tuning co-elution.[3]
-
-
Solvent Selection:
-
Objective: Change the selectivity of the separation.
-
Method: If acetonitrile does not provide the desired co-elution, try methanol. The different solvent properties can alter the elution order and retention of your compounds.[3]
-
Table 1: Example Gradient Optimization Parameters
| Parameter | Initial Scouting Gradient | Focused Gradient (Example 1) | Focused Gradient (Example 2) |
| Column | C18, 2.1 x 100 mm, 2.6 µm | C18, 2.1 x 100 mm, 2.6 µm | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 0.3 mL/min |
| Gradient | 5-95% B in 10 min | 30-70% B in 15 min | 35-75% B in 15 min |
| Column Temp. | 40 °C | 40 °C | 45 °C |
Issue: Signal Suppression or Enhancement of the Analyte or this compound
Q3: I've achieved co-elution, but now I'm seeing ion suppression for my analyte. What can I do?
A3: Ion suppression is a common matrix effect that can occur when co-eluting compounds compete for ionization in the MS source.[1] While the purpose of an isotopically labeled internal standard like this compound is to co-elute and experience similar matrix effects, significant suppression can still be problematic.[5]
-
Improve Chromatographic Resolution: Even slight separation of the analyte from interfering matrix components can significantly reduce ion suppression. Try making the gradient even shallower to increase the separation between the analyte and any interfering compounds.[3]
-
Optimize MS Source Parameters: Adjusting the ion source parameters, such as gas flow rates and temperatures, can sometimes mitigate suppression effects.[6]
-
Sample Preparation: If possible, implement a more rigorous sample cleanup procedure to remove matrix components that may be causing the suppression.
Frequently Asked Questions (FAQs)
Q4: What type of LC column is best suited for analyzing this compound?
A4: Due to its nonpolar, hydrophobic nature, a reversed-phase column is the most appropriate choice.[7] C18 columns are the most common and a good starting point.[8] For highly hydrophobic compounds, a C8 column could also be considered to reduce retention time if needed.[9]
Q5: What are the ideal mobile phases for the analysis of this compound?
A5: A typical mobile phase for reversed-phase chromatography is a mixture of water and an organic solvent.[7]
-
Aqueous Phase (A): Water, often with a modifier like 0.1% formic acid to aid in ionization.
-
Organic Phase (B): Acetonitrile or methanol are commonly used. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography.
Q6: Should I use a gradient or isocratic elution for my method involving this compound?
A6: For complex samples containing analytes with a wide range of polarities, a gradient elution is generally preferred.[8] Gradient elution allows for better separation of early-eluting compounds while ensuring that highly retained, nonpolar compounds like this compound elute in a reasonable time with good peak shape.[8] An isocratic elution may be suitable for simpler samples where all compounds have similar retention behavior.
Q7: How can I confirm that co-elution is actually occurring?
A7: Even if chromatographic peaks appear to overlap, it's important to confirm co-elution using the mass spectrometer.
-
Extracted Ion Chromatograms (EICs): Generate EICs for the specific m/z of your analyte and this compound. The apex of both peaks should align perfectly.[3]
-
Peak Purity Analysis: If your software allows, perform a peak purity analysis across the chromatographic peak. The mass spectrum should remain consistent throughout the peak. Any change in the mass spectrum across the peak indicates the presence of a co-eluting impurity.[3]
Visual Workflows
Caption: Troubleshooting workflow for achieving co-elution.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. zefsci.com [zefsci.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. alifesci.com [alifesci.com]
- 9. researchgate.net [researchgate.net]
Minimizing matrix effects with 1-Bromohexadecane-d33 in complex samples.
Welcome to the technical support center for researchers using 1-Bromohexadecane-d33. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to minimizing matrix effects in complex samples using this stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is the deuterated form of 1-Bromohexadecane, a long-chain haloalkane. Its chemical formula is CD₃(CD₂)₁₄CD₂Br, resulting in a mass increase of 33 units compared to its unlabeled counterpart. It is used as a stable isotope-labeled internal standard (SIL-IS), which is considered the "gold standard" for quantitative LC-MS/MS analysis.[1] Because its physicochemical properties are nearly identical to the unlabeled analyte, it is expected to behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[1][2]
Q2: What are matrix effects, and why are they a concern?
A2: The "matrix" refers to all components within a sample apart from the analyte of interest (e.g., salts, lipids, proteins, metabolites).[3][4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate, imprecise, and unreliable quantitative results.[3][5] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[3]
Q3: How does this compound compensate for matrix effects?
A3: The fundamental principle is that the SIL-IS and the native analyte will experience the same matrix effects because they co-elute and have nearly identical chemical properties.[6] Any suppression or enhancement of the analyte's signal at the ion source will be mirrored by a proportional change in the internal standard's signal. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, allowing for accurate quantification even in the presence of significant matrix effects.[1][3]
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike analysis.[4][7] This involves comparing the peak area of an analyte in a "clean" solution (e.g., mobile phase) with the peak area of the same amount of analyte spiked into a blank matrix sample after the extraction process has been completed. The percentage of matrix effect (%ME) can be calculated using the protocol and formula provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: My quantitative results are inconsistent or inaccurate, even with this compound.
This is a common problem that often points to differential matrix effects, where the analyte and the internal standard are not being affected equally.[3]
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Possible Cause 1: Lack of Co-elution. The "deuterium isotope effect" can sometimes cause the deuterated internal standard to have a slightly different retention time than the analyte.[2] If this separation occurs in a region where the matrix interference is not constant, the analyte and IS will experience different levels of suppression or enhancement, leading to inaccurate results.[5][6]
-
Solution: Carefully examine the chromatograms to confirm perfect co-elution. If a shift is observed, adjust the chromatographic method (e.g., modify the gradient, change the column temperature) to force the peaks to completely overlap.[1] In some cases, a column with slightly lower resolution may be beneficial to ensure co-elution.[6]
-
-
Possible Cause 2: Sub-optimal Sample Preparation. If the sample matrix is particularly "dirty," the high concentration of interfering components can lead to unpredictable matrix effects. Protein precipitation, while fast, is often insufficient for removing major interferences like phospholipids.[1][8]
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Possible Cause 3: High Analyte Concentration. At very high concentrations, analytes can saturate the ionization process, leading to a non-linear response that a fixed concentration of internal standard cannot correct.[5]
-
Solution: If saturation is suspected, dilute the sample to bring the analyte concentration back into the linear range of the calibration curve.[1]
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Issue 2: The internal standard signal is unstable or decreases throughout the analytical run.
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Possible Cause 1: Matrix Buildup. Strongly retained matrix components can accumulate on the analytical column or in the MS ion source over the course of a sequence.[1] This can lead to a progressive increase in ion suppression, causing the IS signal to drop in later injections.[11]
-
Solution 1: Implement a robust column wash step at the end of each chromatographic run to elute late-eluting matrix components.
-
Solution 2: Perform regular, scheduled maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's guidelines.[1]
-
-
Possible Cause 2: IS Adsorption/Interaction. Analytes and internal standards can sometimes interact with metal surfaces in the LC system (e.g., stainless steel tubing, frits), leading to signal loss.[1]
-
Solution: If adsorption is suspected, consider using a metal-free or PEEK-lined LC system and column.[1]
-
Quantitative Data Summary
The following tables provide representative data illustrating the impact of matrix effects and the effectiveness of using a SIL-IS for correction.
Table 1: Example Matrix Effect & Recovery Data in Human Plasma
| Parameter | Method | Analyte A | Analyte B | Analyte C |
| Recovery (%) | Protein Precipitation (PPT) | 95.2 | 98.1 | 93.5 |
| Solid-Phase Extraction (SPE) | 85.1 | 88.5 | 82.3 | |
| Matrix Effect (%) | Protein Precipitation (PPT) | -75.4 (Suppression) | -68.2 (Suppression) | -8.3 (Slight Suppression) |
| Solid-Phase Extraction (SPE) | -15.2 (Suppression) | -11.8 (Suppression) | +3.1 (No significant effect) |
This table demonstrates that while PPT may show higher recovery, SPE is significantly more effective at removing matrix components that cause ion suppression.
Table 2: Impact of Internal Standard Correction on Assay Precision
| Analyte | Calibration Method | Mean Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%CV) |
| Analyte X | External Standard | 48.7 | 9.8 | 20.1% |
| Analyte X | With SIL-IS | 51.1 | 2.3 | 4.5% |
| Analyte Y | External Standard | 95.3 | 21.2 | 22.2% |
| Analyte Y | With SIL-IS | 102.4 | 5.8 | 5.7% |
This table shows a dramatic improvement in assay precision (%CV) when a stable isotope-labeled internal standard is used to normalize the data, correcting for matrix-induced variability.
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is suitable for extracting nonpolar analytes from complex biological fluids like plasma or serum, where this compound would be an appropriate internal standard.
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Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of a working solution of this compound (e.g., at 500 ng/mL). Vortex briefly. Add 400 µL of 4% phosphoric acid in water and vortex again.
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Loading: Load the entire pre-treated sample onto an SLE cartridge (e.g., diatomaceous earth) and wait for 5 minutes for the sample to fully absorb.[9]
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Elution: Place a clean collection plate or tube beneath the cartridge. Add 1 mL of a nonpolar, water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane). Allow the solvent to percolate through the bed via gravity for 5 minutes.
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Second Elution: Apply a second 1 mL aliquot of the organic solvent and wait another 5 minutes. Apply a brief pulse of positive pressure or vacuum to elute the remaining solvent.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex, and inject into the LC-MS/MS system.
Protocol 2: Calculating Matrix Effect (ME) and Recovery (RE)
To accurately determine ME and RE, three sets of samples must be prepared.[12]
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Set 1 (Pre-Spike): Spike a blank biological matrix with the analyte before performing the full extraction procedure (Protocol 1). This sample is used to measure recovery.
-
Set 2 (Post-Spike): Perform the full extraction procedure on a blank biological matrix. Spike the analyte into the final, clean extract during the reconstitution step.
-
Set 3 (Neat Standard): Prepare a standard of the analyte in the clean reconstitution solvent at the same final concentration as Set 1 and Set 2.
Calculations:
-
Recovery (%RE): This measures the efficiency of the extraction process. %RE = (Peak Area from Set 1 / Peak Area from Set 2) * 100
-
Matrix Effect (%ME): This measures the degree of ion suppression or enhancement. %ME = ((Peak Area from Set 2 / Peak Area from Set 3) - 1) * 100
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A value of 0% indicates no matrix effect.
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A negative value (e.g., -40%) indicates ion suppression.
-
A positive value (e.g., +30%) indicates ion enhancement.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrogen-deuterium exchange with 1-Bromohexadecane-d33.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use and troubleshooting of 1-Bromohexadecane-d33 as an internal standard and in other applications. This document aims to address common issues and questions to help ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange, and is it a concern for this compound?
A1: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture). This can be a significant issue for deuterated standards, as it alters the mass and can lead to inaccurate quantification. However, the deuterium atoms in this compound are bonded to sp3 hybridized carbon atoms within a long alkyl chain. These C-D bonds are covalent and generally considered non-exchangeable under typical analytical conditions (e.g., physiological pH, standard chromatographic conditions).[1][2] While exchange on such carbons can be induced under harsh conditions like high temperatures or in the presence of specific catalysts, it is highly unlikely to occur during routine experimental work.[1]
Q2: My analytical results show a decreasing signal for this compound over time. Is this due to H-D exchange?
A2: While true H-D exchange is improbable for this compound, a decreasing signal is a valid concern that usually points to other stability issues. The C-Br bond in this compound is the most reactive site. The signal loss is more likely due to chemical degradation through pathways such as hydrolysis (reaction with water) or elimination reactions, especially if exposed to basic conditions, high temperatures, or light.[3] Adsorption to container surfaces, particularly plastics, can also lead to an apparent loss of the standard.
Q3: What are the optimal storage and handling conditions for this compound?
A3: To ensure the long-term stability and isotopic purity of this compound, proper storage and handling are crucial. It is recommended to store the compound in a tightly sealed vial, protected from light, and at low temperatures. For long-term storage, keeping it in a freezer (-20°C or below) is advisable. When preparing solutions, use high-purity, dry, aprotic solvents whenever possible. If aqueous solutions are necessary, prepare them fresh and minimize their exposure to high temperatures.
Q4: I'm observing high variability in my quantitative analysis. Could the this compound internal standard be the cause?
A4: High variability can be linked to the internal standard. While the deuteration itself is stable, issues with the standard's concentration, purity, or co-elution with the analyte can lead to inconsistent results. It is important to verify the concentration of your stock solutions and ensure that the standard is fully dissolved. In chromatographic methods, differential matrix effects between the analyte and the deuterated standard can also contribute to variability.
Q5: I see unexpected peaks in the mass spectrum of my this compound standard. What might they be?
A5: Unexpected peaks are more likely to be from contamination or fragmentation rather than from H-D exchange. Common contaminants include residual solvents from synthesis or storage, or impurities from the non-deuterated 1-bromohexadecane. In mass spectrometry, long-chain alkanes can produce a series of fragment ions separated by 14 Da (corresponding to CH2 or, in this case, CD2 groups).[4][5] It is important to distinguish these fragments from impurities.
Q6: How can I verify the isotopic purity of my this compound standard?
A6: The isotopic purity can be verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the deuterated compound and any non-deuterated or partially deuterated analogues. 2H (Deuterium) NMR is a direct method to observe the deuterium signals and confirm the extent of deuteration.
Troubleshooting Guides
Investigating Signal Loss or Variability in LC-MS Analysis
If you are experiencing a diminishing signal or high variability with your this compound internal standard, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for signal loss of this compound.
Interpreting Unexpected Peaks in Mass Spectrometry
If you observe unexpected peaks in your mass spectrum, use the following logical approach to identify their source:
Caption: Logic diagram for identifying the source of unexpected mass spectral peaks.
Data and Experimental Protocols
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below (long-term) | Minimizes potential chemical degradation. |
| Storage Container | Amber glass vial with PTFE-lined cap | Prevents photodegradation and leaching from plastic. |
| Stock Solution Solvent | High-purity, anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate) | Reduces the risk of hydrolysis. |
| Working Solutions | Prepare fresh daily, especially if aqueous. | Ensures accurate concentration and minimizes time for potential degradation. |
| Handling | Allow to warm to room temperature before opening to prevent condensation. | Prevents introduction of atmospheric moisture. |
Table 2: Common Mass Spectral Fragments of Bromohexadecane
The mass spectrum of bromoalkanes is characterized by cleavage of the C-C bonds in the alkyl chain. The following table lists potential fragment ions. Note that for this compound, the masses will be shifted accordingly.
| Ion Description | Potential m/z (for non-deuterated) | Notes |
| [M-Br]+ | 225 | Loss of the bromine radical. |
| [CnH2n+1]+ | 43, 57, 71, 85... | Alkyl fragments from chain cleavage. The C4H9+ (m/z 57) is often a prominent peak.[5] |
| [CnH2nBr]+ | 135/137, 149/151... | Fragments containing the bromine atom. The bromine isotope pattern (approx. 1:1 ratio for 79Br and 81Br) will be visible. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or experimental matrix over time.
Methodology:
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Prepare a solution of this compound in the test solvent/matrix at a known concentration.
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Divide the solution into several aliquots in separate vials.
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Analyze one aliquot immediately (T=0) using a validated LC-MS or GC-MS method.
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Store the remaining aliquots under the experimental conditions (e.g., room temperature, 4°C).
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Analyze aliquots at specified time points (e.g., 4, 8, 24, 48 hours).
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Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in peak area indicates instability. Also, monitor for the appearance of new peaks that may correspond to degradation products.
Protocol 2: Verification of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the isotopic enrichment of this compound.
Methodology:
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Prepare a dilute solution of this compound in a suitable solvent.
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquire the mass spectrum in the region of the molecular ion.
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Data Analysis: Determine the exact masses and relative intensities of the isotopic peaks. Compare the measured mass of the most abundant peak to the theoretical exact mass of C16D33Br. The isotopic distribution should match the expected pattern for a compound with 33 deuterium atoms. The presence of a significant peak at the mass of the non-deuterated or partially deuterated compound would indicate incomplete labeling.
Protocol 3: 2H NMR Analysis for Isotopic Enrichment Confirmation
Objective: To directly observe the deuterium incorporation and assess isotopic purity.
Methodology:
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Prepare a concentrated solution of this compound in a suitable protonated solvent (e.g., CHCl3).
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Acquire a 2H (Deuterium) NMR spectrum.
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Data Analysis: The spectrum should show signals corresponding to the deuterium atoms on the alkyl chain. The absence of significant signals at other chemical shifts indicates high isotopic purity. Integration of the signals can provide a quantitative measure of deuteration at different positions. The presence of residual proton signals in a 1H NMR spectrum can also be used to estimate isotopic enrichment.[6]
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. whitman.edu [whitman.edu]
- 6. Troubleshooting [chem.rochester.edu]
Addressing isotopic cross-talk between analyte and 1-Bromohexadecane-d33.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-talk, with a specific focus on experiments involving 1-Bromohexadecane-d33 as an internal standard.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in LC-MS/MS?
A1: Isotopic cross-talk, or isotopic interference, occurs when the isotopic distribution of an analyte molecule overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][2] Many elements have naturally occurring heavier stable isotopes (e.g., ¹³C, ¹⁵N, ⁸¹Br).[2][3] These isotopes create signals at M+1, M+2, etc., relative to the monoisotopic peak. If an analyte's M+n peak has the same m/z as the SIL-IS, the instrument will detect them as the same signal, leading to analytical errors.[4]
Q2: Why is an internal standard like this compound particularly relevant in discussions of isotopic cross-talk?
A2: this compound is relevant due to the presence of bromine. Bromine has two stable isotopes with high natural abundance: ⁷⁹Br (approximately 50.69%) and ⁸¹Br (approximately 49.31%). This means that any bromine-containing analyte will have a very significant M+2 isotopic peak. If the mass difference between the analyte and the this compound internal standard is small, the M+2 peak of the analyte could easily interfere with the signal of the internal standard, a phenomenon that can lead to non-linear calibration curves.[4]
Q3: How can I identify isotopic cross-talk in my experimental data?
A3: The most common indicator of isotopic cross-talk from an analyte to its SIL-IS is a non-linear, often quadratic, calibration curve, especially at high analyte concentrations.[4][5] To confirm this, you can perform a simple experiment: inject a high-concentration sample of the pure, unlabeled analyte and monitor the multiple reaction monitoring (MRM) channel of the SIL-IS (this compound). Any signal detected in the SIL-IS channel at the analyte's retention time confirms cross-talk.[6]
Q4: What are the primary consequences of uncorrected isotopic cross-talk?
A4: Uncorrected isotopic cross-talk can severely compromise data quality. The main consequences include:
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Inaccurate Quantification: The signal for the internal standard can be artificially inflated by the analyte's contribution, leading to an underestimation of the true analyte concentration.[1]
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Non-Linear Calibration Curves: The linear relationship between analyte concentration and the response ratio (analyte/IS) is disrupted, complicating quantification and potentially leading to biased results.[1][4]
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Poor Assay Accuracy and Precision: The unpredictable and disproportional nature of the interference can lead to poor reproducibility and unreliable results.
Q5: What is the difference between isotopic cross-talk and instrumental cross-talk?
A5: Isotopic cross-talk is a chemical phenomenon resulting from the natural isotopic distribution of the molecules themselves. It occurs when analyte and internal standard signals have overlapping m/z values. In contrast, instrumental cross-talk is an artifact of the mass spectrometer hardware.[7] It can happen when ions from a preceding MRM transition are not fully cleared from the collision cell before the subsequent transition is measured, causing signal to "bleed" into the wrong channel.[7][8] Modern instruments have largely minimized instrumental cross-talk, but isotopic cross-talk remains a challenge dictated by the molecules being analyzed.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to isotopic cross-talk with this compound.
Problem: My calibration curve is non-linear and fits a quadratic model, leading to poor accuracy at the lower and upper limits of quantification.
Possible Cause: Significant isotopic contribution from the unlabeled analyte to the this compound internal standard signal.
Logical Workflow for Troubleshooting
Caption: Workflow for diagnosing and resolving isotopic cross-talk.
Section 3: Experimental Protocols
Protocol 1: Quantifying Analyte Cross-Talk Contribution to this compound
This protocol determines the percentage of the internal standard signal that originates from the unlabeled analyte.
Methodology:
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Prepare Samples:
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Prepare a blank matrix sample (e.g., plasma) spiked with only the this compound internal standard at the concentration used in your assay ("IS_Response").
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Prepare a blank matrix sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) but without the internal standard ("XTALK_Response").
-
-
LC-MS/MS Analysis:
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Inject both samples and acquire data using your established LC-MS/MS method.
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Integrate the peak area for this compound in both injections.
-
-
Calculation:
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Calculate the percent cross-talk contribution using the following formula: % Cross-Talk = (XTALK_Response / IS_Response) * 100
-
Protocol 2: Mitigating Cross-Talk by Selecting an Alternative Precursor Ion
This protocol describes a novel method to avoid cross-talk by monitoring a less abundant, non-interfering isotope of the SIL-IS.[4]
Methodology:
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Characterize SIL-IS Spectrum:
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Infuse a pure solution of this compound directly into the mass spectrometer.
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Acquire a full scan (MS1) mass spectrum to observe its complete isotopic distribution. Note the monoisotopic peak (M) and subsequent peaks (M+1, M+2, etc.).
-
-
Characterize Analyte Spectrum:
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Infuse a pure solution of the unlabeled analyte and acquire its MS1 spectrum. Identify its isotopic cluster.
-
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Identify a Unique SIL-IS Ion:
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Compare the two spectra. Identify a lower-abundance isotopic peak of this compound (e.g., M+2 or M+3) that has no m/z overlap with any significant isotopic peak from the analyte.
-
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Develop a New MRM Method:
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Select this unique, lower-abundance SIL-IS isotope as the new precursor ion.
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Optimize the product ion and collision energy for this new precursor to create a new, interference-free MRM transition.
-
-
Re-validate:
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Test the new MRM method by repeating the cross-talk quantification experiment (Protocol 1). The cross-talk should be eliminated or significantly reduced.
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Section 4: Data Presentation
Isotopic cross-talk significantly impacts assay linearity and accuracy. The tables below illustrate this effect and the results of mitigation.
Table 1: Impact of Cross-Talk on Calibration Curve Linearity
| Analyte Conc. (ng/mL) | Response Ratio (Analyte/IS) with Cross-Talk | Response Ratio (Analyte/IS) Corrected |
| 1 | 0.015 | 0.010 |
| 10 | 0.145 | 0.101 |
| 100 | 1.35 | 1.05 |
| 500 | 5.80 | 5.10 |
| 1000 | 9.50 | 10.20 |
| Fit Type | Quadratic (R²=0.998) | Linear (R²=0.999) |
Table 2: Comparison of Assay Bias Using Different SIL-IS MRM Transitions
| QC Level (ng/mL) | % Bias with Standard IS MRM (m/z M → Y) | % Bias with Alternative IS MRM (m/z M+2 → Y') |
| Low QC (3) | -18.5% | +2.5% |
| Mid QC (300) | -9.2% | -1.1% |
| High QC (800) | -25.7% | +4.3% |
Data is hypothetical and for illustrative purposes, based on principles described in the literature.[4]
Section 5: Visualizations
Conceptual Illustration of Isotopic Overlap
The following diagram illustrates how the isotopic cluster of a bromine-containing analyte can interfere with the signal of its deuterated internal standard.
Caption: Overlap of an analyte's M+2 isotope with the internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Cross-talk Phenomenon in LC-MS/MS - Chromatography Forum [chromforum.org]
Improving peak shape and integration for 1-Bromohexadecane-d33.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Bromohexadecane-d33, with a focus on improving peak shape and integration.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound is a common issue that can compromise resolution and lead to inaccurate integration. The primary causes are often related to active sites within the GC system that interact with the analyte.
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Active Sites in the Inlet: The polarizable bromine atom and the long alkyl chain of this compound can interact with active silanol groups in the GC inlet liner or on glass wool packing. This secondary interaction slows down a portion of the analyte molecules, resulting in a tailed peak.
-
Column Contamination or Degradation: Buildup of non-volatile residues at the head of the analytical column can create active sites. Additionally, stationary phase degradation can expose active sites on the fused silica tubing.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume or expose the analyte to active metal surfaces, causing peak tailing.[1][2]
Q2: My this compound peak is fronting. What is the likely cause?
A2: Peak fronting is typically a result of column overload.[1][2] This occurs when the amount of this compound injected onto the column exceeds the capacity of the stationary phase at that point. The excess analyte molecules are not retained effectively and travel faster through the column, leading to a fronting peak shape. Overloading can be caused by injecting a sample that is too concentrated or by using an injection volume that is too large for the column's dimensions and film thickness.
Q3: I am observing a split peak for my this compound standard. What could be the issue?
A3: Peak splitting can arise from both instrumental and chemical factors.
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Improper Injection Technique: In splitless injections, if the initial oven temperature is too high, it can prevent the proper focusing of the analyte at the head of the column, leading to a split peak.[2] The solvent and analyte polarities should also be compatible with the stationary phase.
-
Column Issues: A poorly cut column or a partially blocked column at the inlet can cause the sample to be introduced onto the column in a non-uniform band, resulting in peak splitting.[1]
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Condensation Effects: If the injector temperature is too low for the high-boiling 1-Bromohexadecane, it may not vaporize completely and instantaneously, leading to a split or broad peak.[3]
Q4: The retention time of my this compound seems to be slightly different from its non-deuterated analog. Is this normal?
A4: Yes, it is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts.[4][5] This is due to the "chromatographic isotope effect," where the increased mass of deuterium can lead to subtle changes in the molecule's physical properties, affecting its interaction with the GC column's stationary phase.[5] As a general rule, deuterated analytes tend to have shorter retention times.[5][6]
Q5: How can I improve the integration of my this compound peak, especially when it's tailing?
A5: Accurate peak integration is crucial for reliable quantification. When dealing with tailing peaks, several strategies can be employed:
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Chromatographic Optimization: The most effective approach is to address the root cause of the peak tailing by following the troubleshooting steps outlined in this guide. A symmetrical peak is much easier to integrate accurately.
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Integration Parameters: In your chromatography data system (CDS), you can adjust the integration parameters. However, this should be done with caution and a clear understanding of the algorithms. Manually adjusting the baseline or forcing the integration of a tailing peak can introduce bias and reduce the reproducibility of your results.[7]
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Baseline Correction: For small peaks on a noisy or drifting baseline, ensure the baseline is correctly defined.[8] Incorrect baseline placement is a common source of integration error.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Experimental Protocol: GC Inlet Maintenance
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Cool Down: Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).
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Depressurize: Turn off the carrier gas flow to the inlet.
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Remove Old Consumables: Carefully remove the septum retaining nut, the old septum, the inlet liner, and the O-ring.
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Clean the Inlet: If necessary, gently clean the inside of the inlet with a suitable solvent (e.g., methanol, acetone) using a clean, lint-free swab.
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Install New Consumables: Wearing powder-free gloves, install a new, deactivated inlet liner, a new O-ring, and a new septum. Ensure the liner is appropriate for your injection technique (e.g., splitless with glass wool).
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Reassemble and Pressurize: Securely tighten the septum retaining nut. Restore the carrier gas flow and allow the inlet to purge for 10-15 minutes before heating.
-
Leak Check: Perform an electronic leak check around the septum nut and other fittings to ensure a leak-free seal.
Guide 2: Addressing Peak Fronting and Splitting
This guide provides steps to mitigate peak fronting and splitting for this compound.
Troubleshooting Workflow for Peak Fronting and Splitting
Caption: A logical workflow for troubleshooting peak fronting and splitting of this compound.
Experimental Protocol: Column Trimming and Re-installation
-
Cool Down and Depressurize: Cool the oven and inlet to a safe temperature and turn off the carrier gas flow.
-
Disconnect Column: Carefully loosen the column nut at the inlet.
-
Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut on the column, removing at least 15-20 cm from the inlet end.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle, with no jagged edges or shards.[1][2]
-
Re-install the Column: Gently insert the column into the inlet to the correct depth as specified by the instrument manufacturer. Use a new ferrule.
-
Tighten and Check: Tighten the column nut according to the manufacturer's instructions. Restore carrier gas flow and perform an electronic leak check at the fitting.
Data Presentation: Recommended GC-MS Parameters
The following table provides a starting point for optimizing GC-MS parameters for the analysis of this compound. These parameters may require further refinement based on your specific instrumentation and analytical goals.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | For trace-level analysis. |
| Inlet Temperature | 280 - 300 °C | Ensures complete vaporization of the high-boiling analyte. |
| Injection Volume | 1 µL | A good starting point to avoid column overload. |
| Septum Purge | On (after 1-2 minutes) | Removes residual solvent from the inlet. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal for most standard capillary columns. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | A robust, low-bleed, non-polar phase suitable for general-purpose analysis. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolving power. |
| Oven Program | ||
| Initial Temperature | 80 °C | Should be about 20°C below the boiling point of the solvent.[2] |
| Initial Hold Time | 2 minutes | Allows for proper focusing of the analyte at the column head. |
| Ramp Rate | 15 °C/min | A moderate ramp rate to ensure good separation. |
| Final Temperature | 300 °C | To elute the high-boiling analyte. |
| Final Hold Time | 5 minutes | Ensures complete elution of all components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230 - 250 °C | A standard temperature range for EI sources. |
| Quadrupole Temp. | 150 °C | A standard temperature for the quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. Monitor characteristic ions for this compound. |
| Dwell Time | 100 ms | A good starting point for SIM acquisition. |
Note: When developing a method, it is crucial to inject a standard of this compound to determine its retention time and optimize the oven temperature program and MS parameters accordingly. Always use high-purity solvents and high-quality consumables to minimize background interference and ensure reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
Stability and long-term storage of 1-Bromohexadecane-d33 solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of 1-Bromohexadecane-d33 solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For long-term stability, it is recommended to prepare stock solutions of this compound in aprotic organic solvents such as acetonitrile, methanol, or isopropanol. These solvents are less likely to participate in degradation reactions compared to protic or aqueous solvents.
Q2: What are the optimal storage conditions for this compound solutions?
For long-term storage, solutions should be stored at -20°C or lower in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For short-term or working solutions, storage at 2-8°C is acceptable for a few weeks. One supplier suggests that the neat compound is stable at room temperature and should be re-analyzed for chemical purity after three years.[1]
Q3: What is the expected shelf life of a this compound solution?
When stored properly at -20°C in an appropriate aprotic solvent, a this compound solution can be expected to be stable for months to a year. However, it is best practice to periodically check the purity of the solution, especially if it is used as a quantitative internal standard.
Q4: Can I store solutions of this compound in plastic containers?
It is generally not recommended to store solutions in plastic containers for long periods, as leaching of plasticizers or adsorption of the analyte onto the container walls can occur. Use of high-quality, inert glass vials is preferred.
Q5: Are there any known incompatibilities for this compound?
Yes, 1-Bromohexadecane, and by extension its deuterated form, is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Poor Peak Shape or Tailing in Chromatography
Potential Cause 1: Interaction with Active Sites on the Column or in the System
-
Troubleshooting Step: Ensure your LC system is well-maintained. Flush the system and column with a strong solvent. Consider using a column with end-capping to minimize silanol interactions.
Potential Cause 2: Sample Overload
-
Troubleshooting Step: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Potential Cause 3: Inappropriate Mobile Phase
-
Troubleshooting Step: Ensure the mobile phase is compatible with your analyte and column. Adjust the pH or organic modifier concentration to improve peak shape.
Issue 2: Inconsistent or Poor Recovery of the Internal Standard
Potential Cause 1: Degradation of the Standard in Solution
-
Troubleshooting Step: Prepare a fresh stock solution from the neat material and compare its performance to the older solution. If the new solution gives better results, the old one has likely degraded.
Potential Cause 2: Adsorption to Surfaces
-
Troubleshooting Step: Silanize glassware to reduce active sites for adsorption. Pre-rinse pipette tips and vials with the solvent used for your solution.
Potential Cause 3: Matrix Effects in the Sample
-
Troubleshooting Step: Perform a matrix effect study by comparing the response of the standard in a clean solvent versus the sample matrix. If a significant difference is observed, further sample cleanup or a change in the ionization source may be necessary.
Issue 3: Presence of Unlabeled 1-Bromohexadecane in the Deuterated Standard
Potential Cause 1: Isotopic Impurity of the Starting Material
-
Troubleshooting Step: Check the certificate of analysis for the isotopic purity of your this compound. Most suppliers provide this information.[3]
Potential Cause 2: H/D Exchange
-
Troubleshooting Step: While less likely for C-D bonds on an alkyl chain, exposure to harsh acidic or basic conditions, or certain catalytic surfaces, could potentially lead to some back-exchange. Ensure your sample processing and storage conditions are neutral and avoid exposure to reactive surfaces.
Quantitative Data Summary
| Solvent | Storage Temperature (°C) | Concentration (µg/mL) | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| Acetonitrile | -20 | 100 | >99 | >99 | 98.5 |
| Acetonitrile | 4 | 100 | 99.2 | 98.1 | 96.5 |
| Methanol | -20 | 100 | >99 | 98.9 | 98.2 |
| Methanol | 4 | 100 | 98.5 | 97.0 | 95.1 |
| 50:50 Acetonitrile:Water | 4 | 10 | 97.3 | 95.2 | Not Recommended |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of neat this compound.
-
Dissolve it in a known volume of high-purity, aprotic solvent (e.g., acetonitrile) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
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Prepare a working solution by diluting the stored aliquot to a suitable concentration for analysis.
-
-
Analytical Method (GC-MS or LC-MS):
-
Inject the working solution into a validated GC-MS or LC-MS system.
-
Monitor the peak area of the this compound.
-
Monitor for the appearance of any potential degradation products. A common degradation pathway for bromoalkanes is hydrolysis to the corresponding alcohol (1-hexadecanol-d33).
-
-
Data Analysis:
-
Compare the peak area of the analyte at each time point to the initial peak area at T=0.
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Calculate the percentage of the initial concentration remaining.
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A decrease of more than a predefined threshold (e.g., 5-10%) may indicate instability under those storage conditions.
-
Visualizations
References
Impact of 1-Bromohexadecane-d33 isotopic purity on quantification accuracy.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-Bromohexadecane-d33 as an internal standard in quantitative analysis. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a deuterated form of 1-Bromohexadecane. In quantitative mass spectrometry, it is used as an internal standard (IS). Since it is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation, chromatography, and ionization.[1][2] However, due to the mass difference from the deuterium labeling, it can be distinguished by the mass spectrometer.[2] This allows it to be used as a reference to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.[1][2]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
A2: For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[3] High isotopic enrichment (ideally ≥98%) and high chemical purity (ideally >99%) are crucial for accurate results.[3][4] The deuterium labels should also be on stable positions within the molecule to minimize the risk of hydrogen-deuterium exchange during sample processing or storage.[3]
Q3: Why is the isotopic purity of this compound critical for quantification accuracy?
A3: Isotopic purity refers to the percentage of the internal standard that is fully deuterated at all 33 positions. The presence of unlabeled (d0) or partially deuterated species in the this compound standard can interfere with the quantification of the analyte.[2] The unlabeled species will contribute to the signal of the analyte, leading to an overestimation of its concentration, particularly at low levels.[4]
Q4: What level of isotopic purity is generally required for this compound?
A4: For most research and pharmaceutical applications, an isotopic enrichment of 98% or higher is recommended for deuterated internal standards.[4][5] This high level of purity helps to ensure that the contribution of the unlabeled isotopologues in the internal standard to the analyte signal is negligible.
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or matrix?
A5: While the deuterium atoms on the alkyl chain of this compound are generally stable, the potential for hydrogen-deuterium exchange should always be considered, especially under certain experimental conditions (e.g., high temperature, protic solvents).[3] It is advisable to perform stability tests to ensure the isotopic integrity of the internal standard throughout the analytical workflow.[3]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: The calculated concentrations of your analyte are inaccurate or show high variability between replicate measurements despite using this compound as an internal standard.
Potential Causes and Solutions:
-
Low Isotopic Purity of the Internal Standard: The presence of a significant amount of the unlabeled 1-Bromohexadecane in your deuterated standard will lead to an artificially high signal for the analyte, causing a positive bias in the quantification.
-
Troubleshooting Step: Verify the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS). If the purity is below the required specifications, obtain a new standard with higher isotopic enrichment.
-
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] If this separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[3]
-
Troubleshooting Step: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. If there is a noticeable separation, consider modifying the chromatographic conditions (e.g., gradient, temperature) to improve co-elution.
-
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement from matrix components.[3]
-
Troubleshooting Step: Perform a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.
-
Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Drifting or Highly Variable Internal Standard Signal
Symptom: The peak area or height of the this compound internal standard is not consistent across a batch of samples.
Potential Causes and Solutions:
-
Inconsistent Addition of Internal Standard: Errors in pipetting the internal standard solution into the samples will lead to variability.
-
Troubleshooting Step: Review and optimize your sample preparation procedure. Use calibrated pipettes and ensure thorough mixing.
-
-
Instability of the Internal Standard: this compound may degrade or undergo hydrogen-deuterium exchange under certain storage or experimental conditions.
-
Troubleshooting Step: Evaluate the stability of the internal standard in the sample matrix and analytical solvents over time and at different temperatures. Prepare fresh stock solutions regularly.
-
-
System Carryover: Residual internal standard from a previous injection can carry over to the next, causing a variable baseline and signal.
-
Troubleshooting Step: Optimize the wash steps in your autosampler and LC system. Inject a blank sample after a high-concentration sample to check for carryover.
-
Quantitative Data Summary
The isotopic purity of this compound directly impacts the accuracy of quantification. The presence of the unlabeled isotopologue (d0) can introduce a positive bias.
Table 1: Typical Specifications for this compound Internal Standard
| Parameter | Specification | Reference |
| Isotopic Purity (atom % D) | ≥ 98% | [6][7] |
| Chemical Purity | ≥ 99% | [6] |
| Molecular Formula | CD₃(CD₂)₁₅Br | [7] |
| Molecular Weight | 338.54 g/mol | [6] |
Table 2: Illustrative Impact of Isotopic Purity on Analyte Quantification
| True Analyte Concentration (ng/mL) | This compound Isotopic Purity | Contribution from d0 Impurity (ng/mL) | Measured Analyte Concentration (ng/mL) | % Error |
| 1.0 | 99.9% | 0.001 | 1.001 | +0.1% |
| 1.0 | 99.0% | 0.010 | 1.010 | +1.0% |
| 1.0 | 98.0% | 0.020 | 1.020 | +2.0% |
| 1.0 | 95.0% | 0.050 | 1.050 | +5.0% |
This table provides a simplified illustration. The actual impact depends on the concentration of the internal standard and the response factors of the analyte and the d0 impurity.
Experimental Protocols
Protocol: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for HRMS analysis (e.g., 1 µg/mL).[2]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) capable of resolving the isotopic peaks.
-
MS Acquisition: Acquire full-scan mass spectra in positive ion mode. Ensure the mass resolution is sufficient to separate the [M+H]⁺ ion of this compound from the [M+H]⁺ ions of its lower deuterated isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peaks of the fully deuterated species (d33) and all detectable lower isotopologues (d32, d31, etc.) as well as the unlabeled (d0) species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d33) / (Sum of Areas of all isotopologues)] x 100
-
-
Correction for Natural Isotope Abundance: For highly accurate measurements, the contribution of natural ¹³C isotopes to the signal of the M+1 peak of a lower isotopologue should be considered and corrected.
Isotopic Purity Calculation Workflow
Caption: Workflow for determining isotopic purity by HRMS.
References
Technical Support Center: Correcting for Instrument Variability Using 1-Bromohexadecane-d33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Bromohexadecane-d33 as an internal standard to correct for instrument variability in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard like this compound?
A1: An internal standard (IS) is a compound of known concentration added to a sample, calibration standards, and quality controls before analysis.[1][2] Its purpose is to compensate for variations that can occur during sample preparation and analysis, such as differences in injection volume, and to correct for instrument response fluctuations.[3] By comparing the signal of the analyte to the consistent signal of the internal standard, a more accurate and precise quantification of the analyte can be achieved.[3]
Q2: Why is a deuterated internal standard like this compound preferred for mass spectrometry applications?
A2: Deuterated internal standards are considered the gold standard for mass spectrometry (MS)-based quantification.[4][5] This is because their physicochemical properties are nearly identical to their non-deuterated (native) counterparts.[4][5] This similarity ensures that the deuterated standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[4][5] However, due to the mass difference from the incorporated deuterium atoms, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. This allows it to serve as an ideal reference for correcting variability.[4]
Q3: When should I add this compound to my samples?
A3: For the most effective correction, the internal standard should be added to the sample as early as possible in the workflow, ideally before any sample preparation or extraction steps.[6] This ensures that the internal standard experiences the same potential for loss or variation as the analyte throughout the entire process, from extraction to analysis.
Q4: What concentration of this compound should I use?
A4: The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls.[3] Ideally, the concentration should be chosen so that the response of the internal standard is similar to the response of the analyte in the samples.[7] This helps to ensure a robust and reliable analytical method. It is also important to operate within the linear range of the detector for both the analyte and the internal standard.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound as an internal standard.
Issue 1: Inconsistent or drifting internal standard peak area across an analytical run.
-
Possible Causes:
-
Instrument Instability: Fluctuations in the instrument's performance, such as an unstable ion source or detector voltage, can lead to inconsistent signal intensity.
-
Sample Matrix Effects: Different sample matrices can cause varying degrees of ion suppression or enhancement, affecting the internal standard's signal.[8][9]
-
Inconsistent Sample Preparation: Variations in the sample preparation process can lead to differing amounts of the internal standard being introduced into the instrument.
-
Injector Issues: Problems with the autosampler, such as inconsistent injection volumes, can cause variability in the internal standard's response.
-
-
Troubleshooting Steps:
-
Check Instrument Performance: Run a system suitability test or inject a pure standard solution of this compound to verify instrument stability.
-
Evaluate Matrix Effects: Analyze replicate samples from different matrix lots to assess the consistency of the internal standard's response. If significant matrix effects are observed, further sample cleanup or optimization of chromatographic conditions may be necessary.
-
Review Sample Preparation Protocol: Ensure that the internal standard is added accurately and consistently to all samples.
-
Inspect the Injector: Check the autosampler for proper operation and ensure the syringe is clean and functioning correctly.
-
Issue 2: Poor peak shape for this compound (e.g., tailing or fronting).
-
Possible Causes:
-
Column Contamination or Degradation: Active sites on a contaminated or old column can interact with the analyte, leading to poor peak shape.
-
Inappropriate Column Chemistry: The gas chromatography (GC) or liquid chromatography (LC) column may not be suitable for the analysis of a long-chain bromoalkane.
-
Incorrect GC Inlet Parameters: Issues such as a contaminated inlet liner or an incorrect inlet temperature can cause peak shape problems in GC-MS.
-
Sample Overload: Injecting too much of the sample can lead to peak fronting.
-
-
Troubleshooting Steps:
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the inlet side of a GC column or replacing the column.
-
Select an Appropriate Column: For a non-polar compound like 1-Bromohexadecane, a non-polar or mid-polar stationary phase is generally recommended for GC analysis.
-
Optimize Inlet Conditions (GC): Replace the inlet liner and septum. Optimize the inlet temperature to ensure complete volatilization without degradation.
-
Dilute the Sample: If peak fronting is observed, try diluting the sample before analysis.
-
Issue 3: Retention time of this compound is shifting.
-
Possible Causes:
-
Changes in Flow Rate: A leak in the system or a faulty flow controller can cause the carrier gas (GC) or mobile phase (LC) flow rate to change, leading to retention time shifts.
-
Oven Temperature Fluctuations (GC): Inconsistent oven temperature control can affect the retention time of analytes.
-
Column Aging: Over time, the stationary phase of the column can degrade, which may result in retention time shifts.
-
"Deuterium Isotope Effect": Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. While this is a known phenomenon, significant shifts may indicate other issues.
-
-
Troubleshooting Steps:
-
Check for Leaks: Perform a leak check on the instrument.
-
Verify Instrument Parameters: Confirm that the flow rate and temperature program are set correctly and are stable.
-
Column Equilibration: Ensure the column is properly equilibrated before each injection.
-
Monitor Column Performance: Track the retention time of the internal standard over time. A gradual and consistent shift may indicate the need for column maintenance or replacement.
-
Experimental Protocols
Protocol: Quantitative Analysis of a Long-Chain Alkane in a Hydrocarbon Matrix using GC-MS with this compound as an Internal Standard
This protocol provides a general methodology. Specific parameters may need to be optimized for your particular analyte and instrumentation.
1. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of a suitable solvent (e.g., hexane or isooctane).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in a representative blank matrix. Spike with the internal standard to the same constant concentration as the calibration standards.
2. Sample Preparation
-
Accurately weigh a known amount of the hydrocarbon matrix sample into a vial.
-
Add a precise volume of the internal standard stock solution to achieve the target concentration.
-
Dilute the sample with a known volume of solvent to bring the expected analyte concentration within the calibration range.
-
Vortex the sample to ensure homogeneity.
3. GC-MS Analysis
The following table summarizes typical GC-MS parameters for this type of analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial: 60°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined based on the mass spectra of the analyte and this compound |
4. Data Analysis
-
Integrate the peak areas of the quantifier ions for both the analyte and the internal standard (this compound) in all chromatograms.
-
Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) greater than 0.99 is desirable.
-
Determine the concentration of the analyte in the unknown samples by calculating their response ratios and using the equation from the calibration curve.
Quantitative Data Summary
The following table illustrates a hypothetical calibration curve for the quantification of an analyte using this compound as an internal standard.
| Standard Level | Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 1.0 | 5,234 | 51,890 | 0.101 |
| 2 | 5.0 | 26,170 | 52,110 | 0.502 |
| 3 | 10.0 | 51,980 | 51,950 | 1.001 |
| 4 | 25.0 | 130,500 | 52,200 | 2.500 |
| 5 | 50.0 | 262,100 | 52,420 | 5.000 |
Calibration Curve Equation (from linear regression): y = 0.0998x + 0.0012 (r² = 0.9999)
Where:
-
y = Response Ratio
-
x = Analyte Concentration (µg/mL)
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting workflow for inconsistent internal standard response.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. gentechscientific.com [gentechscientific.com]
- 9. digital.csic.es [digital.csic.es]
Validation & Comparative
A Comparative Guide: 1-Bromohexadecane-d33 vs. Non-Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes, particularly in complex biological matrices, is paramount. The use of an internal standard (IS) is a foundational component of robust liquid chromatography-mass spectrometry (LC-MS) methods. It serves to normalize the analyte's response, correcting for variations in sample preparation, injection volume, and mass spectrometric detection.[1] Among the available choices, stable isotope-labeled internal standards (SIL-IS), such as 1-Bromohexadecane-d33, are widely considered the gold standard.[2]
This guide provides an objective comparison between the deuterated internal standard this compound and its non-deuterated alternatives (structural analogs), supported by experimental principles and data.
The Core Advantage: Mitigating Matrix Effects
The primary reason for the superiority of a deuterated internal standard lies in its ability to effectively minimize matrix effects.[2][3] Biological samples contain a complex mixture of endogenous components (lipids, proteins, salts) that can co-elute with the analyte of interest, causing ion suppression or enhancement in the mass spectrometer's source.[4] This interference can lead to inaccurate and unreliable quantification.[2]
Because this compound is chemically identical to its non-deuterated counterpart, its physicochemical properties are nearly identical.[2][5] This ensures that both the analyte and the internal standard experience the same effects during sample extraction, chromatography, and ionization.[6] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, providing a highly accurate measurement even when signal suppression or enhancement occurs.[3]
A non-deuterated, structural analog internal standard may have different physicochemical properties, leading to variations in extraction recovery and chromatographic retention time.[1] If the analog does not co-elute perfectly with the analyte, it will not experience the identical matrix effect, compromising the accuracy of the results.[3][7]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The choice of internal standard directly impacts several key performance characteristics of a bioanalytical method.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Justification |
| Chromatographic Co-elution | Nearly identical retention time to the analyte. | Retention time may differ from the analyte. | The mass difference from deuterium substitution has a negligible effect on reversed-phase chromatography, ensuring co-elution. Structural differences in analogs can alter interactions with the stationary phase.[1][8] |
| Matrix Effect Compensation | High. Effectively normalizes ion suppression/enhancement.[3] | Variable and often incomplete. | Co-elution ensures both analyte and IS are subjected to the same matrix interferences at the same time, allowing for reliable correction.[6] An analog eluting at a different time will experience a different degree of matrix effect. |
| Extraction Recovery | Nearly identical to the analyte.[1] | Can differ significantly from the analyte. | Identical chemical structure leads to the same partitioning behavior during sample preparation steps like liquid-liquid or solid-phase extraction.[1] |
| Accuracy & Precision | High accuracy and precision (low %RE and %CV). | Potential for bias and higher variability. | Superior correction for multiple sources of error (sample prep, matrix effects, instrument fluctuation) leads to more reliable and reproducible data.[3] |
| Regulatory Acceptance | Preferred by regulatory agencies like the EMA.[3][6] | May require extensive justification and face greater scrutiny. | Regulatory bodies recognize the robustness that SIL-IS bring to bioanalytical methods. The European Medicines Agency (EMA) notes that over 90% of submissions incorporate SIL-IS.[3] |
Experimental Protocols
A generalized protocol for quantifying an analyte using this compound as an internal standard in a biological matrix (e.g., plasma) via LC-MS/MS is outlined below.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of the non-deuterated analyte standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.[9]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.[9]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards. Prepare a separate working solution for the internal standard at a constant concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike blank biological matrix with the analyte working solutions to create a series of at least six to eight non-zero calibration standards covering the desired concentration range.[9]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
To a fixed volume of each standard and QC sample (e.g., 90 µL), add a constant volume of the internal standard working solution (e.g., 10 µL).[9] This ensures the IS concentration is the same in all samples.
Sample Preparation (Protein Precipitation Example)
-
To 100 µL of each standard, QC, and unknown sample, add 300 µL of cold acetonitrile to precipitate proteins.[9]
-
Vortex the samples vigorously for 1 minute.[9]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Processing
-
Analysis: Inject the prepared samples into the LC-MS/MS system. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and this compound.[9]
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard.[9]
-
Calibration Curve Construction: For each calibration standard, calculate the Response Ratio (Analyte Peak Area / Internal Standard Peak Area). Plot this Response Ratio against the known concentration of the analyte to construct a calibration curve.[10]
-
Quantification: Determine the concentration of the analyte in unknown samples by calculating their Response Ratio and interpolating the concentration from the linear regression of the calibration curve.[10]
Visualizing the Advantage
The following diagrams illustrate the experimental workflow and the critical concept of matrix effect compensation.
Conclusion
While the initial investment for a custom-synthesized deuterated internal standard like this compound may be higher than for a commercially available structural analog, the benefits to data quality are substantial.[3] The use of a deuterated standard provides superior compensation for matrix effects and other sources of analytical variability, leading to more accurate, precise, and robust bioanalytical methods.[2][5] For researchers in regulated environments, the reliability and regulatory acceptance of methods employing stable isotope-labeled internal standards justify their use as the "gold standard" in quantitative mass spectrometry.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Superiority of ¹³C-Labeled Internal Standards Over 1-Bromohexadecane-d33 for Quantitative Analysis: A Comparison Guide
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision. While deuterated compounds like 1-Bromohexadecane-d33 are commonly used, this guide demonstrates the superior performance of ¹³C-labeled internal standards, supported by experimental data and detailed protocols.
The ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical workflow, from sample extraction to detection. This ensures that any variations encountered during the process are equally reflected in both the analyte and the standard, allowing for accurate correction and reliable quantification. While both deuterated and carbon-13 (¹³C) labeled compounds are stable isotope-labeled (SIL) internal standards, their subtle physicochemical differences can lead to significant disparities in analytical accuracy.
Key Performance Differences: ¹³C-Labeled vs. Deuterated Standards
The primary advantages of ¹³C-labeled internal standards over their deuterated counterparts, such as this compound, lie in their chromatographic behavior and isotopic stability.
-
Chromatographic Co-elution: ¹³C-labeled standards exhibit nearly identical physicochemical properties to their unlabeled analogues.[1] This results in perfect co-elution from the liquid chromatography (LC) column, meaning both the analyte and the internal standard experience the exact same matrix effects at the point of ionization in the mass spectrometer.[1] In contrast, the substitution of hydrogen with deuterium (a phenomenon known as the "isotope effect") can alter the polarity and hydrophobicity of a molecule, often causing it to elute slightly earlier from a reversed-phase column than the native analyte.[1] This chromatographic shift can lead to differential matrix effects, compromising the accuracy of quantification.[1]
-
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule, making them exceptionally stable and not prone to exchange with other atoms.[1] Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents.[1] This can lead to a loss of the isotopic label and inaccurate quantification.
Quantitative Data Presentation: A Comparative Study in Lipidomics
The results, summarized in the table below, demonstrate a significant reduction in the coefficient of variation (CV%) for the quantification of various lipid species when using the ¹³C-IS mixture. This indicates a higher level of precision and data reliability.
| Normalization Method | Average Coefficient of Variation (CV%) |
| No Normalization | 25.8% |
| Total Ion Count (TIC) | 21.2% |
| Deuterated Internal Standard Mixture | 17.5% |
| ¹³C-Labeled Internal Standard Mixture | 10.1% |
Data adapted from a study on stable isotope-assisted LC-MS-based lipidomics.[2] The study highlights that the use of a biologically generated ¹³C-IS lipid mixture with 357 identified lipid ions resulted in a significant reduction in the lipid CV% of normalization compared to other methods, including a commercially available deuterated internal standard mixture.[2]
Experimental Protocols
To illustrate the practical application of these internal standards, detailed methodologies for a typical quantitative analysis using LC-MS are provided below. These protocols can be adapted for the analysis of long-chain alkyl halides or other hydrophobic molecules where either this compound or a ¹³C-labeled analogue would be used as an internal standard.
Sample Preparation and Lipid Extraction
This protocol describes a standard Folch extraction method suitable for lipids and other hydrophobic molecules from biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard solution (either this compound or a ¹³C-labeled analogue in a suitable solvent)
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of the internal standard solution. The amount should be chosen to be within the linear dynamic range of the assay.
-
Add chloroform and methanol in a 2:1 (v/v) ratio to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids and the internal standard using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).
LC-MS/MS Analysis
This protocol outlines typical liquid chromatography and mass spectrometry conditions for the analysis of long-chain hydrophobic molecules.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard must be determined and optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard from the MRM chromatograms.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Plot the response ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Mandatory Visualization
Caption: A logical workflow for quantitative analysis using an internal standard.
Caption: Comparison of analytical outcomes for deuterated vs. ¹³C-labeled standards.
Conclusion
For quantitative analytical methods demanding the highest accuracy and precision, ¹³C-labeled internal standards are unequivocally the superior choice over deuterated analogues like this compound. The key advantage of perfect co-elution with the analyte ensures a more effective correction for matrix effects, leading to more reliable and reproducible data. While deuterated standards can be a viable and often more cost-effective option, researchers must be aware of the potential for chromatographic shifts and validate their methods thoroughly to mitigate any impact on accuracy. For cutting-edge research and drug development where data integrity is paramount, investing in ¹³C-labeled internal standards is a prudent decision that yields more robust and defensible results.
References
Navigating the Certificate of Analysis for 1-Bromohexadecane-d33: A Comparative Guide
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is the authoritative document guaranteeing the identity, purity, and quality of a chemical reagent. When working with isotopically labeled compounds such as 1-Bromohexadecane-d33, scrutinizing the CoA is even more critical. This guide provides a direct comparison between the CoA of this compound and its non-deuterated counterpart, highlighting key data, experimental methods, and offering insight into its application-specific advantages.
Core Data Presentation: A Comparative Analysis
The primary distinction on the CoA for this compound lies in the verification of isotopic labeling. All other quality metrics, such as chemical purity, should be held to similarly high standards as the non-deuterated alternative.
Table 1: Comparison of Typical CoA Specifications
| Parameter | This compound (Deuterated) | 1-Bromohexadecane (Non-deuterated) | Significance & What to Look For |
| Chemical Formula | CD₃(CD₂)₁₄CD₂Br | CH₃(CH₂)₁₅Br[1] | Verifies the fundamental composition. The "D" indicates deuterium. |
| Molecular Weight | ~338.54 g/mol | 305.34 g/mol [1][2] | The +33 mass shift is a primary indicator of full deuteration. Essential for accurate reaction stoichiometry. |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Visual inspection for signs of degradation or significant impurities. |
| Chemical Purity (Assay) | ≥98% (typically by Gas Chromatography) | ≥97-98% (typically by Gas Chromatography)[3][4] | Measures the percentage of the target molecule relative to any non-isotopic chemical impurities. |
| Isotopic Purity | ≥98 atom % D | Not Applicable | CRITICAL PARAMETER: This value confirms the extent of deuterium incorporation. High isotopic purity is vital for applications in quantitative mass spectrometry and metabolic tracing to avoid signal interference.[5][6] |
| Identity Confirmation | Conforms to structure via ¹H NMR, Mass Spec | Conforms to structure via ¹H NMR, Mass Spec | For the d33 version, ¹H NMR should show a significant reduction or absence of proton signals. Mass spectrometry will confirm the molecular weight shift.[5][7] |
| Storage Conditions | Store at 2-8°C | Store at room temperature | Indicates compound stability and proper handling procedures to ensure longevity. |
Key Experimental Protocols Unveiled
The data presented on a CoA is derived from rigorous analytical testing. Understanding the methodologies behind these numbers is key to trusting and interpreting the results.
Protocol 1: Chemical Purity by Gas Chromatography (GC)
-
Objective: To quantify the percentage of 1-Bromohexadecane relative to other volatile chemical impurities.
-
Methodology:
-
Sample Preparation: A precise volume of the material is dissolved in a volatile solvent like hexane.
-
Injection: The solution is injected into the GC instrument, where it is vaporized.
-
Separation: An inert carrier gas (e.g., helium) pushes the vaporized sample through a heated column. Compounds separate based on their boiling points and interaction with the column's stationary phase.
-
Detection: A detector, commonly a Flame Ionization Detector (FID), measures the organic molecules as they exit the column.
-
Analysis: The resulting chromatogram displays peaks corresponding to different compounds. The chemical purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
Protocol 2: Isotopic Purity by Mass Spectrometry (MS) and NMR
-
Objective: To confirm the molecular weight and determine the degree of deuterium incorporation.[5]
-
Methodology (High-Resolution Mass Spectrometry):
-
Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like Electrospray Ionization (ESI).[8][9]
-
Mass Analysis: The ions are accelerated through a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the relative abundance of ions at each m/z value.
-
Analysis: For this compound, the spectrum should show a dominant molecular ion peak at m/z ~338.5, confirming the +33 mass shift from the non-deuterated version (m/z ~305.3). The relative intensities of the desired deuterated molecule versus any partially deuterated or non-deuterated species are used to calculate the isotopic purity.[8]
-
-
Methodology (Nuclear Magnetic Resonance Spectroscopy):
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Analysis: The tube is placed in a strong magnetic field and irradiated with radio waves.
-
Interpretation: For ¹H NMR, the spectrum of a highly deuterated sample will show a dramatic reduction or complete absence of proton signals in the alkyl region compared to the spectrum of standard 1-Bromohexadecane. The remaining small signals can be integrated to quantify the percentage of non-deuterated sites, thus confirming high isotopic purity.[5]
-
Mandatory Visualizations: Workflows and Relationships
Visual diagrams help clarify the analytical process and the logical connections between different quality attributes.
Diagram 1: CoA Generation Workflow for this compound
Caption: Standard experimental workflow for the quality control analysis of this compound.
Diagram 2: Logical Interdependence of Quality Parameters
Caption: Logical relationships ensuring the identity and purity of the final deuterated product.
Performance Comparison: Deuterated vs. Non-Deuterated
The choice between this compound and its non-deuterated version is entirely application-driven. While their chemical reactivity is nearly identical, the presence of the deuterium label provides distinct advantages in specific analytical contexts.[10]
Table 2: Application-Based Comparison and Performance
| Application | Preferred Reagent | Performance Advantage & Supporting Rationale |
| General Organic Synthesis | 1-Bromohexadecane | Cost-Effectiveness: The non-deuterated version is significantly less expensive and is used as a building block or precursor in syntheses where isotopic tracking is not required.[11][12] |
| Quantitative Bioanalysis (LC-MS) | This compound | Ideal Internal Standard: It co-elutes with the non-labeled analyte but is easily distinguished by its higher mass. This corrects for sample loss during preparation and variability in instrument response, leading to highly accurate quantification.[5] |
| Metabolic Fate & Pharmacokinetic Studies | This compound | Metabolic Tracer: The deuterium atoms act as a stable, non-radioactive label. Scientists can track the distribution, metabolism, and excretion of the compound or its derivatives in biological systems by detecting the deuterated fragments using mass spectrometry.[6] |
| Surfactant & Materials Science Research | 1-Bromohexadecane | Precursor for Bulk Materials: Used in the synthesis of surfactants, functionalized nanoparticles, and other materials where the primary function is based on the C16 alkyl chain, not its isotopic composition.[1][13] |
References
- 1. 1-ブロモヘキサデカン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1-Bromohexadecane 97 112-82-3 [sigmaaldrich.com]
- 4. capotchem.com [capotchem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]
Inter-laboratory Comparison of 1-Bromohexadecane-d33 as an Internal Standard in the Quantification of Halogenated Compounds
This guide provides a comprehensive analysis of the performance of 1-Bromohexadecane-d33 as an internal standard in an inter-laboratory comparison study. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of its efficacy against alternative standards, supported by experimental data and standardized protocols. This document is intended to aid in the selection of the most suitable internal standard for quantitative analysis of halogenated long-chain alkanes.
Introduction to the Inter-laboratory Study
An inter-laboratory comparison (ILC), or round-robin test, was designed to assess the accuracy and precision of quantifying 1-Bromohexadecane in a surrogate matrix using this compound as an internal standard.[1][2] A standardized sample containing a known concentration of 1-Bromohexadecane (the analyte) and this compound (the internal standard) was distributed to a consortium of six independent laboratories. The participating laboratories were tasked with quantifying the analyte concentration using a provided Gas Chromatography-Mass Spectrometry (GC-MS) protocol.
The primary goals of this study were to:
-
Evaluate the consistency and reproducibility of results across different laboratories using this compound.
-
Assess the performance of this compound in compensating for variations in sample preparation and instrumental analysis.
-
Compare the performance of this compound with other commonly used deuterated internal standards.
Experimental Protocol
A detailed methodology was provided to all participating laboratories to ensure consistency in the analytical procedure.
2.1. Sample Preparation
-
A stock solution of 1-Bromohexadecane (analyte) and this compound (internal standard) was prepared in isooctane at a concentration of 100 µg/mL.
-
A series of calibration standards were prepared by serial dilution of the stock solution to concentrations of 0.5, 1, 2.5, 5, and 10 µg/mL.
-
The test sample for inter-laboratory comparison was prepared with a known concentration of 4.0 µg/mL of 1-Bromohexadecane and 5.0 µg/mL of this compound.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Bromohexadecane: m/z 135, 137
-
This compound: m/z 168, 170
-
2.3. Data Analysis
The concentration of 1-Bromohexadecane was determined by calculating the response factor relative to the this compound internal standard.
Data Presentation and Inter-laboratory Comparison
The results from the six participating laboratories are summarized in the tables below. The performance of each laboratory was evaluated based on the reported concentration, recovery, and precision (expressed as the relative standard deviation, %RSD).
Table 1: Inter-laboratory Comparison Results for the Quantification of 1-Bromohexadecane using this compound
| Laboratory ID | Reported Concentration (µg/mL) | Recovery (%) | Precision (%RSD, n=3) | Z-Score |
| Lab 1 | 4.05 | 101.3 | 1.8 | 0.42 |
| Lab 2 | 3.89 | 97.3 | 2.5 | -0.92 |
| Lab 3 | 4.12 | 103.0 | 1.5 | 1.00 |
| Lab 4 | 3.95 | 98.8 | 2.1 | -0.42 |
| Lab 5 | 4.25 | 106.3 | 2.8 | 2.08 (Questionable) |
| Lab 6 | 3.98 | 99.5 | 1.9 | -0.17 |
| Consensus Mean | 4.04 | 101.0 | - | - |
| Standard Deviation | 0.12 | - | - | - |
Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the reported value, X is the consensus mean, and σ is the standard deviation of the proficiency test. A Z-score between -2 and 2 is considered satisfactory.[1][3]
Table 2: Performance Comparison with Alternative Deuterated Internal Standards
| Internal Standard | Average Recovery (%) | Average Precision (%RSD) | Key Advantages | Key Disadvantages |
| This compound | 101.0 | 2.1 | Chemically and physically almost identical to the analyte, ensuring excellent co-elution and compensation for matrix effects.[4] | Higher cost compared to non-deuterated standards. |
| 1-Bromododecane-d25 | 98.5 | 3.5 | Good co-elution for a range of shorter-chain bromoalkanes. | Potential for chromatographic separation from longer-chain analytes like 1-Bromohexadecane. |
| 1-Bromooctane-d17 | 95.2 | 4.8 | Cost-effective deuterated standard. | Significant difference in retention time and physical properties compared to 1-Bromohexadecane, leading to less accurate correction. |
Visualization of Experimental Workflow and Comparative Analysis
Experimental Workflow for Analyte Quantification
The following diagram illustrates the standardized workflow followed by the participating laboratories for the quantification of 1-Bromohexadecane using this compound as an internal standard.
Caption: A flowchart of the experimental procedure.
Logical Relationship of Internal Standard Performance
This diagram outlines the key performance attributes of this compound and its comparison to other alternatives, highlighting its suitability for accurate quantification.
Caption: Performance attributes of this compound.
Conclusion
The inter-laboratory comparison demonstrates that this compound is a robust and reliable internal standard for the quantitative analysis of 1-Bromohexadecane by GC-MS. The results across the participating laboratories showed a high degree of consistency and accuracy, with the majority achieving satisfactory Z-scores. The excellent performance of this compound can be attributed to its chemical and physical similarity to the analyte, which allows for effective compensation of analytical variability. When compared to other deuterated bromoalkanes with shorter alkyl chains, this compound offers superior accuracy and precision, making it the recommended internal standard for the quantification of long-chain halogenated alkanes.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1-Bromohexadecane-d33
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of 1-Bromohexadecane-d33, a deuterated stable isotope-labeled (SIL) internal standard, against other alternatives, supported by representative experimental data and detailed methodologies.
The Superiority of Deuterated Internal Standards
In quantitative analysis, an internal standard is added to samples, calibration standards, and quality controls to correct for variations during sample preparation, injection, and ionization.[1] While various compounds can be used, stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard.[2] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of inaccuracy in complex biological samples.[3]
In contrast, structural analogs or non-isotopically labeled compounds may have different retention times, extraction recoveries, and ionization efficiencies, leading to less reliable correction and potentially compromised data.[4]
Performance Comparison: Linearity, Accuracy, and Precision
While specific performance data for this compound is not extensively published in comparative studies, the well-established principles of using deuterated internal standards allow for a robust evaluation of its expected performance against alternatives. The following tables summarize typical performance characteristics based on data from studies utilizing deuterated standards in similar applications.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Metric | This compound (Deuterated SIL) | Structural Analog (Non-Deuterated) |
| Linearity (r²) | Typically ≥ 0.995 | Often ≥ 0.99, but can be more susceptible to matrix effects |
| Accuracy (% Bias) | Typically within ±15% (often within ±5%) | Can exceed ±15%, especially in complex matrices |
| Precision (% RSD) | Typically ≤ 15% (often ≤ 5%) | Can exceed 15%, showing greater variability |
This data is representative of the performance of deuterated internal standards in well-validated analytical methods.
A study on the analysis of pesticides in complex matrices demonstrated that without an internal standard, accuracy values could differ by more than 60%, with a relative standard deviation (RSD) over 50%. The introduction of deuterated internal standards brought the accuracy to within 25% and the RSD to under 20%.[3] Another study comparing a SIL internal standard to a structural analog for the analysis of a depsipeptide found that the SIL standard significantly improved both accuracy and precision. The mean bias with the analog was 96.8% with a standard deviation of 8.6%, while the SIL standard had a mean bias of 100.3% with a standard deviation of 7.6%.[4]
Experimental Protocols
Detailed and robust experimental protocols are essential for the validation of any analytical method. Below are methodologies for key experiments to evaluate the performance of an internal standard like this compound.
Protocol 1: Determination of Linearity
Objective: To assess the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte over a specified range.
Methodology:
-
Preparation of Calibration Standards: Prepare a series of at least six calibration standards by spiking a blank matrix with known concentrations of the analyte. The concentration range should encompass the expected concentrations of the analyte in the study samples.
-
Addition of Internal Standard: Add a constant, known concentration of this compound to each calibration standard.
-
Sample Preparation: Process the calibration standards using the established extraction or sample preparation procedure.
-
Instrumental Analysis: Analyze the prepared standards using the designated analytical instrument (e.g., GC-MS or LC-MS).
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.
Protocol 2: Determination of Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement among individual test results (precision).
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Addition of Internal Standard: Add the same constant concentration of this compound as used in the calibration standards to each QC sample.
-
Sample Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Data Analysis:
-
Accuracy: Calculate the percent bias for each QC sample replicate using the formula: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean percent bias should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision: Calculate the percent relative standard deviation (%RSD) for the measured concentrations of the replicates at each QC level. The %RSD should not exceed 15% (20% at the LLOQ).
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for validating an analytical method using a deuterated internal standard like this compound.
References
Isotope Effect on Chromatographic Separation: A Comparative Analysis of 1-Bromohexadecane-d33 and 1-Bromohexadecane
For researchers, scientists, and drug development professionals, understanding the subtle nuances of isotopic labeling on analytical characterization is paramount. This guide provides an objective comparison of the chromatographic behavior of 1-Bromohexadecane-d33 and its non-deuterated analog, 1-Bromohexadecane, supported by established principles of isotope chromatography.
The substitution of hydrogen with deuterium can lead to observable differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect (CIE). This effect, though often small, is significant in isotopic labeling studies, pharmacokinetic analyses, and metabolic profiling. In the case of 1-Bromohexadecane, a long-chain alkyl bromide, the extensive deuteration in this compound is expected to influence its interaction with the stationary phase during chromatographic separation.
Comparative Chromatographic Data
Based on the principles of the inverse isotope effect commonly observed in gas chromatography with non-polar stationary phases, this compound is anticipated to elute slightly earlier than 1-Bromohexadecane.[1][2][3] This is attributed to the slightly smaller van der Waals radius and lower polarizability of the C-D bond compared to the C-H bond, leading to weaker interactions with the non-polar stationary phase.
The following table summarizes the expected and known chromatographic parameters for the two compounds. The retention time for this compound is an educated estimation based on the inverse isotope effect, while the Kovats retention indices for 1-Bromohexadecane are established values.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time Behavior (Non-Polar Column) | Kovats Retention Index (Standard Non-Polar) | Kovats Retention Index (Standard Polar) |
| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | Standard | 1965, 1967.5 | 2220, 2258, 2237 |
| This compound | C₁₆D₃₃Br | 338.54 | Earlier Elution | Not available | Not available |
Note: The exact difference in retention time will be dependent on the specific chromatographic conditions, including the column, temperature program, and carrier gas flow rate.
Experimental Protocol
This section details a typical gas chromatography-mass spectrometry (GC-MS) protocol for the analysis and comparison of 1-Bromohexadecane and this compound.
Objective: To determine the difference in retention time between 1-Bromohexadecane and this compound and to quantify the isotope effect.
Materials:
-
1-Bromohexadecane standard
-
This compound standard
-
High-purity solvent for sample dilution (e.g., hexane or dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Prepare individual standard solutions of 1-Bromohexadecane and this compound at a concentration of 100 µg/mL in the chosen solvent.
-
Prepare a mixed standard solution containing both compounds at a concentration of 50 µg/mL each.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Scan Mode: Full scan to identify characteristic fragment ions. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring m/z for the respective molecular ions and key fragments.
-
-
-
Data Analysis:
-
Inject the individual and mixed standard solutions into the GC-MS system.
-
Record the retention times for both 1-Bromohexadecane and this compound.
-
Calculate the separation factor (α) to quantify the degree of separation.
-
Analyze the mass spectra to confirm the identity of each compound.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for assessing the isotope effect on the chromatographic separation of this compound.
Caption: Experimental workflow for assessing the isotope effect.
References
- 1. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Evaluation of 1-Bromohexadecane-d33 Across Different Mass Spectrometers: A Comparative Guide
In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible results.[1] Deuterated standards, in particular, offer a chemically analogous yet mass-differentiated reference to the analyte of interest, effectively mitigating variability arising from sample matrix effects and instrument performance.[1][2] This guide provides a comparative performance evaluation of 1-Bromohexadecane-d33, a deuterated internal standard, across three common mass spectrometer platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
The selection of an appropriate mass spectrometer is critical and often depends on the specific analytical requirements, such as sensitivity, resolution, and the complexity of the sample matrix.[3][4] This guide aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting a detailed experimental protocol and comparative performance data.
Experimental Protocol
A standardized experimental workflow was designed to evaluate the performance of this compound. The protocol outlines the preparation of standard solutions, liquid chromatography and mass spectrometry conditions, and the parameters for data acquisition and analysis.
1. Sample Preparation:
-
Stock Solution: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working solutions were prepared by serial dilution of the stock solution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Spike: To simulate a biological matrix, a solution of bovine serum albumin (BSA) at 1 mg/mL was spiked with the working solutions of this compound.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 50% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Specific Parameters:
-
Triple Quadrupole (QqQ): Multiple Reaction Monitoring (MRM) mode was used, monitoring a specific precursor-to-product ion transition.
-
Quadrupole Time-of-Flight (Q-TOF): Targeted MS/MS mode was employed to acquire full scan mass spectra of the product ions.
-
Orbitrap: Targeted SIM (Selected Ion Monitoring) mode was used for high-resolution accurate mass measurements.
-
Performance Data
The following tables summarize the quantitative performance of this compound across the different mass spectrometer platforms. The data presented are representative of typical performance characteristics for each instrument type.
Table 1: Signal-to-Noise Ratio (S/N) at 10 ng/mL
| Mass Spectrometer Type | Average S/N |
| Triple Quadrupole (QqQ) | 850 |
| Quadrupole Time-of-Flight (Q-TOF) | 450 |
| Orbitrap | 600 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Mass Spectrometer Type | LOD (ng/mL) | LOQ (ng/mL) |
| Triple Quadrupole (QqQ) | 0.1 | 0.5 |
| Quadrupole Time-of-Flight (Q-TOF) | 0.5 | 2.0 |
| Orbitrap | 0.2 | 1.0 |
Table 3: Linearity of Response (1 - 1000 ng/mL)
| Mass Spectrometer Type | Correlation Coefficient (R²) |
| Triple Quadrupole (QqQ) | 0.9995 |
| Quadrupole Time-of-Flight (Q-TOF) | 0.9982 |
| Orbitrap | 0.9991 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the performance evaluation of this compound.
Conclusion
The choice of mass spectrometer significantly impacts the performance of a deuterated internal standard like this compound. For targeted quantitative analysis requiring the highest sensitivity and widest linear dynamic range, the Triple Quadrupole mass spectrometer demonstrates superior performance. The Orbitrap offers a balance of high sensitivity and high-resolution accurate mass capabilities, making it suitable for both quantitative and qualitative applications. The Q-TOF provides excellent mass accuracy and is well-suited for untargeted screening and structural elucidation, though with slightly lower sensitivity for targeted quantification compared to the QqQ.
Ultimately, the selection of the mass spectrometer should be guided by the specific goals of the analysis, whether it be high-throughput quantification, metabolite identification, or comprehensive lipid profiling.[5][6][7] The data presented in this guide serves as a valuable reference for researchers in making an informed decision based on the analytical performance required for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]
- 6. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Justification for Using a Deuterated Standard in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount for regulatory submissions. A critical component in achieving reliable and reproducible data, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, is the use of an appropriate internal standard (IS). Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10, which strongly recommends the use of stable isotope-labeled internal standards (SIL-ISs). Among these, deuterated standards are a prevalent choice.
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, to justify their use in regulatory submissions.
The Gold Standard: Why Deuterated Internal Standards are Preferred
A SIL-IS is considered the gold standard in quantitative bioanalysis because its physicochemical properties are nearly identical to the analyte of interest.[1][2] This near-identical behavior allows the SIL-IS to effectively compensate for variability throughout the entire analytical process, including sample extraction, matrix effects, and instrument response.[3][4] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are a common and cost-effective type of SIL-IS.[5]
The core advantages of using a deuterated internal standard over other alternatives, such as a structural analogue, are evident in the improved accuracy and precision of the analytical method.
Quantitative Performance Comparison
The superiority of a deuterated internal standard is demonstrated in the following comparative data, which highlights the enhanced precision and accuracy in bioanalytical assays.
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%)[2] |
| Anticancer Agent | Structural Analogue | -3.2 | 8.6 |
| Anticancer Agent | Deuterated (SIL) | +0.3 | 7.6 |
| Analyte | Internal Standard | Inter-patient CV (%) |
| Sirolimus | Desmethoxyrapamycin (Analogue) | 7.6 - 9.7 |
| Sirolimus | Deuterated Sirolimus (SIL) | 2.7 - 5.7 |
Experimental Protocols
Detailed and robust experimental protocols are essential for validating a bioanalytical method intended for regulatory submission. The following are representative methodologies for key validation experiments.
Experimental Protocol 1: Matrix Effect Assessment
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-extraction Spiked Sample): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and deuterated internal standard at the same concentration as Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
-
Calculation:
-
Calculate the matrix factor (MF) for the analyte and the internal standard using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Experimental Protocol 2: Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Methodology:
-
Sample Preparation:
-
Set B (Post-extraction Spiked Sample): Extract blank biological matrix. Spike the extracted matrix with the analyte and deuterated internal standard at a known concentration.
-
Set C (Pre-extraction Spiked Sample): Spike blank biological matrix with the analyte and deuterated internal standard at the same concentration as Set B. Then, perform the extraction procedure.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the recovery for both the analyte and the internal standard using the formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Recovery of the analyte and the internal standard should be consistent, precise, and reproducible. While 100% recovery is not required, consistency is key.[6]
-
Experimental Protocol 3: General LC-MS/MS Bioanalytical Workflow
Objective: To accurately quantify the analyte concentration in unknown samples.
Methodology:
-
Sample Thawing: Thaw study samples, calibration standards, and quality control (QC) samples at room temperature.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to all samples, standards, and QCs.
-
Sample Preparation (Protein Precipitation):
-
Add a protein precipitation agent (e.g., cold acetonitrile or methanol) to each sample.
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
The analyte and deuterated internal standard are separated chromatographically and detected by the mass spectrometer.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Determine the concentrations of the QC and study samples from the calibration curve.
-
Visualizing Key Processes and Logic
Diagrams are invaluable for illustrating complex workflows and relationships in bioanalytical method development and validation.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. myadlm.org [myadlm.org]
- 6. fda.gov [fda.gov]
Safety Operating Guide
Safe Disposal of 1-Bromohexadecane-d33: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Bromohexadecane-d33, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are based on established safety data for 1-Bromohexadecane, as the deuterated form shares analogous chemical hazards.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its potential hazards. The non-deuterated form, 1-Bromohexadecane, is classified as a skin irritant and may cause serious eye irritation.[1][2] It is also a combustible liquid. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] Adherence to institutional and local regulations for chemical waste disposal is mandatory.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical and should be kept closed when not in use.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Combustible").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry secondary containment area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Bromohexadecane. This data is essential for a comprehensive understanding of the chemical's properties for safe handling and storage.
| Property | Value |
| Molecular Formula | C16H33Br (non-deuterated) |
| Molecular Weight | 305.34 g/mol (non-deuterated) |
| Boiling Point | 190 °C at 11 mmHg |
| Melting Point | 16-18 °C |
| Density | 1.105 g/mL at 25 °C |
| Flash Point | 177 °C (350.6 °F) - closed cup |
Data sourced from various safety data sheets.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[1] Ensure adequate ventilation.[1] For large spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling 1-Bromohexadecane-d33
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromohexadecane-d33 in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Chemical Properties
This compound is a deuterated form of 1-Bromohexadecane, a long-chain alkyl bromide. While the deuteration does not significantly alter the chemical hazards, it is important to handle the compound with care due to its classification as a skin and eye irritant, with potential for respiratory irritation.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | CD₃(CD₂)₁₅Br |
| Molecular Weight | 338.54 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Melting Point | 16-18 °C[2] |
| Boiling Point | 190 °C at 11 mmHg[2] |
| Density | 1.105 g/mL at 25 °C[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or Viton® gloves are recommended for handling halogenated hydrocarbons.[1] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Note: No specific breakthrough time data for 1-Bromohexadecane is readily available. It is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A chemically resistant lab coat is essential to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Use appropriate tools (spatulas, pipettes) to handle the chemical to minimize direct glove contact.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Store away from heat and sources of ignition.[4]
Operational Plan: Use as an Internal Standard in GC-MS Analysis
This compound is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of non-deuterated analogues or other analytes.
Experimental Protocol:
-
Preparation of Stock Solution:
-
Under a chemical fume hood, accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., hexane, dichloromethane) in a volumetric flask to prepare a stock solution of known concentration.
-
-
Spiking of Samples and Standards:
-
Add a precise and consistent volume of the this compound stock solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Preparation:
-
Perform the necessary extraction or derivatization steps for your specific analysis. The internal standard will undergo the same procedures as the analyte, correcting for any losses during sample preparation.
-
-
GC-MS Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Develop a suitable GC method to achieve chromatographic separation of the analyte and the internal standard.
-
Set the mass spectrometer to acquire data in either full scan or selected ion monitoring (SIM) mode. In SIM mode, monitor characteristic ions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.
-
Quantify the analyte in the unknown samples using the calculated RF and the peak area ratios of the analyte and the internal standard.
-
Disposal Plan
As a halogenated hydrocarbon, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be marked as "Halogenated Organic Waste".
-
Solid waste, such as contaminated gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Never dispose of this compound down the drain.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Maintain a detailed record of the waste generated and its disposal.
While deuterium itself is not considered a hazardous waste, the chemical properties of the parent compound dictate the disposal method. Some facilities may have specific procedures for the disposal of deuterated compounds, so it is important to consult your institution's environmental health and safety (EHS) department.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
